molecular formula C5H9N3O B1652135 5-Methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1393100-53-2

5-Methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1652135
CAS No.: 1393100-53-2
M. Wt: 127.14
InChI Key: IYHZZSYZWZWDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(9-2)4(6)3-7-8/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHZZSYZWZWDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287542
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393100-53-2
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393100-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

physicochemical properties of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Executive Summary

5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: Derived/Analogous) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., CDKs, PLKs) and nucleoside analogs. Characterized by a unique electron-rich "push-pull" system—where the 5-methoxy group donates electron density to the pyrazole ring while the 1-methyl group locks the tautomeric state—this scaffold offers distinct advantages in hydrogen bond alignment within ATP-binding pockets. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Part 1: Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Synonyms 4-Amino-5-methoxy-1-methylpyrazole; 1-Methyl-5-methoxypyrazol-4-amine
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
SMILES COc1c(N)cnn1C
InChI Key Computed:[1][2][3]WMYQZQLKVASMIV-UHFFFAOYSA-N (Analogous)
Core Scaffold 1,4,5-Trisubstituted Pyrazole

Structural Insight: Unlike unsubstituted pyrazoles which exhibit tautomeric equilibrium (


), the N1-methyl substitution  locks this molecule into a single tautomer. This rigidity is critical for drug design, ensuring a predictable vector for the 4-amino group to engage in hydrogen bonding (typically as a donor) and the N2 nitrogen to act as an acceptor.

Part 2: Physicochemical Parameters

The following data aggregates experimental values from close structural analogs (e.g., 1-methyl-1H-pyrazol-4-amine) and computational predictions based on Hammett substituent constants.

PropertyValue / RangeConfidenceContext
Physical State Solid (Low Melting) or Viscous OilHighAmines of this MW often crystallize with difficulty; HCl salts are stable solids.
Melting Point 75–85 °C (Free Base)MedPredicted based on 1-methyl-4-aminopyrazole (MP: ~70°C).
Boiling Point ~260 °C (at 760 mmHg)HighExtrapolated from methyl pyrazole carboxylates.
pKa (Conj. Acid) 4.8 ± 0.5HighThe 4-amino group is the primary basic center. The 5-OMe group (+M effect) slightly increases basicity vs. the parent amine (pKa ~4.0).
LogP (Oct/Wat) 0.15 – 0.45HighSlightly lipophilic. The methoxy group adds lipophilicity compared to the parent 4-aminopyrazole (LogP ~ -1.0).
Solubility Water: ModerateDMSO: High (>50 mg/mL)DCM: HighHighAmphiphilic nature allows solubility in both polar organic solvents and aqueous buffers (at low pH).
PSA ~55 ŲHighPolar Surface Area suitable for CNS penetration and cell permeability.

Part 3: Synthetic Production & Impurity Profile

Direct synthesis of the 4-amino-5-methoxy core is challenging due to the sensitivity of the electron-rich ring. The industry-standard route utilizes a Nucleophilic Aromatic Substitution (


)  followed by Reduction .
Synthetic Workflow (Graphviz)

Synthesis Start 5-Chloro-1-methyl- 4-nitropyrazole (Precursor) Step1 Step 1: S_NAr (NaOMe / MeOH, Reflux) Start->Step1 Cl displacement Inter 5-Methoxy-1-methyl- 4-nitropyrazole (Intermediate) Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 -NO2 to -NH2 Final 5-Methoxy-1-methyl- 1H-pyrazol-4-amine (Target) Step2->Final

Caption: Two-step industrial synthesis from commercially available 5-chloro-1-methyl-4-nitropyrazole.

Detailed Protocol
  • Methoxylation (

    
    ): 
    
    • Reagents: Sodium Methoxide (NaOMe) in Methanol.

    • Mechanism: The 4-nitro group activates the C5-chlorine for displacement. The reaction is highly regioselective.

    • Critical Control: Moisture must be excluded to prevent hydrolysis to the 5-hydroxy impurity.

  • Reduction:

    • Reagents: Catalytic Hydrogenation (

      
      , 10% Pd/C) or Iron powder in Acetic Acid.
      
    • Workup: Filtration of catalyst and neutralization. The amine is sensitive to oxidation; store under Argon.

Part 4: Reactivity & Stability Profile

Nucleophilicity & Acylation

The 4-amino group is a potent nucleophile. In drug synthesis, it is frequently reacted with:

  • Acyl Chlorides/Isocyanates: To form amides or ureas (common in kinase inhibitors).

  • Aryl Halides: via Buchwald-Hartwig coupling.

  • Note: The N2 nitrogen is weakly basic but generally non-nucleophilic due to steric hindrance from the N1-methyl group.

Electronic "Push-Pull" System
  • 5-Methoxy (+M Effect): Donates electron density into the ring, making C4 highly electron-rich. This stabilizes the 4-amino cation but also makes the ring susceptible to oxidative degradation if exposed to air for prolonged periods.

  • 4-Amino (+M Effect): Synergizes with the methoxy group.

  • Stability: The free base will darken (oxidize) upon air exposure. Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.

Part 5: Handling & Safety (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[2][3] Do not ingest.
Skin Irritation H315Causes skin irritation.[1][2][3] Use nitrile gloves.
Eye Damage H318Causes serious eye damage.[2] Wear safety goggles.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed. Refrigerate (2-8°C).

References

  • Synthesis of Pyrazole Intermediates: Journal of the American Chemical Society, 2022.[4] "Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles...". Describes the

    
     displacement of Cl by OMe in 4-nitropyrazoles. 
    
  • Physicochemical Properties of Aminopyrazoles: EPA CompTox Chemicals Dashboard. Data on 1-methyl-4-aminopyrazole analogs.

  • General Pyrazole Chemistry: Beilstein Journal of Organic Chemistry, 2011. "Approaches towards the synthesis of 5-aminopyrazoles".

  • Kinase Inhibitor Scaffolds: MDPI Molecules, 2021. "Amino-Pyrazoles in Medicinal Chemistry: A Review".

Sources

An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine is a novel chemical entity that is not readily commercially available and, as such, does not have an assigned CAS number at the time of this publication. The following technical guide is a scientifically informed projection of its chemical properties, a plausible synthetic route, and its potential applications based on established principles of pyrazole chemistry and data from structurally analogous compounds.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] The strategic functionalization of the pyrazole ring with substituents such as amino and methoxy groups can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the novel compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine, designed for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 5-Methoxy-1-methyl-1H-pyrazol-4-amine features a five-membered pyrazole ring with a methoxy group at the 5-position, a methyl group on the N1 nitrogen, and a primary amine at the 4-position. This specific arrangement of functional groups is anticipated to influence its electronic properties, reactivity, and potential for intermolecular interactions.

PropertyPredicted Value
Molecular Formula C₅H₉N₃O
Molecular Weight 127.15 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 59.8 Ų

Table 1: Predicted Physicochemical Properties of 5-Methoxy-1-methyl-1H-pyrazol-4-amine. These values are computationally derived and serve as an estimation.

Part 2: A Proposed Synthetic Pathway

The synthesis of substituted aminopyrazoles often involves the cyclization of a β-ketonitrile with a hydrazine derivative.[7][8] A plausible and efficient multi-step synthesis for 5-Methoxy-1-methyl-1H-pyrazol-4-amine is outlined below. This proposed route is based on well-established synthetic transformations in pyrazole chemistry.

Synthesis Workflow Diagram

G A 5-Methoxy-1-methyl-1H-pyrazole (CAS: 1350323-88-4) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 5-Methoxy-1-methyl-4-nitro-1H-pyrazole B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D Step 2 E 5-Methoxy-1-methyl-1H-pyrazol-4-amine D->E

Sources

potential therapeutic targets of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] This guide delves into the therapeutic potential of a specific, novel derivative, 5-Methoxy-1-methyl-1H-pyrazol-4-amine. Lacking direct preclinical data, this document establishes a robust, hypothesis-driven framework for identifying and validating its potential biological targets. By deconstructing the molecule into its core components—the 5-aminopyrazole scaffold, the N-methyl group, and the C4-amine/C5-methoxy substituents—we extrapolate from extensive structure-activity relationship (SAR) data on analogous compounds to prioritize high-probability target classes. This analysis strongly suggests that protein kinases and enzymes involved in inflammatory pathways represent the most promising avenues for investigation. We provide detailed, field-proven experimental workflows for target screening, validation, and mechanistic elucidation, complete with integrated diagrams and protocols to empower researchers in drug discovery and development.

The Pyrazole Core: A Versatile Scaffold in Drug Discovery

The five-membered aromatic heterocycle known as pyrazole is a recurring motif in pharmaceuticals, prized for its unique physicochemical properties.[1][2] Its two adjacent nitrogen atoms confer a distinct electronic character; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[2] This dual capacity allows the pyrazole ring to form critical interactions within the active sites of enzymes and receptors, often mimicking the binding of endogenous ligands.[2]

Furthermore, the pyrazole scaffold is considered a valuable bioisostere, capable of replacing phenyl or other cyclic systems to enhance potency and improve pharmacokinetic properties like solubility and metabolic stability.[3] This versatility is evidenced by the dozens of FDA-approved drugs containing this core, which span a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[2]

A particularly important subclass is the 5-aminopyrazoles, which serve as foundational building blocks for a multitude of highly active agents.[4][5][6] Their synthetic tractability and proven bioactivity make them a focal point for drug discovery programs.[4] The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, underscores the contemporary relevance and therapeutic success of this chemical class.[7][8]

Structural Rationale for Target Prioritization of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

The therapeutic potential of a small molecule is dictated by its three-dimensional structure and the specific functional groups it presents for interaction with biological macromolecules. A detailed analysis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine provides a logical basis for hypothesizing its primary targets.

  • The 4-Amino and 5-Methoxy Groups: The primary amine at the C4 position is a potent hydrogen bond donor and can be protonated to form a salt bridge with acidic residues (e.g., aspartate, glutamate) in a protein's active site. This is a critical interaction motif for many enzyme inhibitors. The adjacent methoxy group at C5 is a hydrogen bond acceptor and its presence can significantly influence the electronic environment and conformation of the pyrazole ring. The interplay between these adjacent groups can create a specific "pharmacophore" that is recognized by a distinct set of protein targets. In some pyrazole series, methoxy groups have been shown to enhance binding and potency, while in others, they can be detrimental, highlighting the need for empirical testing.[1][9][10][11]

  • The N1-Methyl Group: The methylation at the N-1 position of the pyrazole ring is a key structural feature. It resolves the potential for tautomerism, locking the molecule into a single isomeric form. This is often crucial for achieving high-affinity binding, as it pre-organizes the molecule for optimal interaction with its target.[12][13] The methyl group itself can engage in favorable van der Waals or hydrophobic interactions within a binding pocket, contributing to overall affinity.[9]

Hypothesized Therapeutic Target Classes

Based on the structural analysis and extensive precedent in the literature, we can prioritize several classes of enzymes as high-probability targets for 5-Methoxy-1-methyl-1H-pyrazol-4-amine.

Protein Kinases

The pyrazole scaffold is a dominant feature in a vast number of protein kinase inhibitors.[1][14] Kinases regulate nearly all cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole core frequently functions as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[3][15] The substituents on the ring then project into adjacent hydrophobic pockets to confer potency and selectivity.

High-Priority Kinase Families:

  • Tyrosine Kinases: Many pyrazole and pyrazoline derivatives are potent inhibitors of tyrosine kinases, which are critical drivers of cell proliferation and survival.[16][17] Targets could include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and others involved in oncogenic signaling.[7]

  • Serine/Threonine Kinases: This class includes key cell cycle regulators and signaling proteins. Pyrazole-based inhibitors have been developed against Aurora kinases, Cyclin-Dependent Kinases (CDKs), and p38 MAP Kinase (p38 MAPK).[3][7][8]

  • Janus Kinases (JAKs): As central mediators of cytokine signaling, JAKs are important targets in autoimmune and inflammatory diseases. Potent and selective pyrazole-based JAK inhibitors have been successfully developed.[3]

Enzymes of the Inflammatory Cascade

Historically, pyrazole derivatives are renowned for their anti-inflammatory properties, exemplified by the selective COX-2 inhibitor Celecoxib.[10]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The specific substitution pattern of 5-Methoxy-1-methyl-1H-pyrazol-4-amine warrants investigation into its potential as a selective or dual COX inhibitor.[7][10]

Other Potential Targets

The versatility of the pyrazole scaffold extends to other enzyme families and receptors.

  • Monoamine Oxidases (MAO): MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. Pyrazoline derivatives have shown potent MAO inhibitory activity.[18][19]

  • Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling by degrading cyclic nucleotides. Pyrazole-containing compounds have been developed as PDE inhibitors for various conditions.[2]

Hypothesized Target Class Rationale Based on Structural Features Key Validating Experiments
Protein Kinases (e.g., BTK, JAKs, CDKs) 5-aminopyrazole core is a proven kinase hinge-binder. N1-methyl and C4/C5 substituents can confer potency and selectivity.[3][7][14]In vitro kinase panel screen, ADP-Glo assay, cell-based phospho-protein Western blot.
COX Enzymes (COX-1/COX-2) Pyrazole is the core scaffold of Celecoxib and other anti-inflammatory agents.[10]In vitro COX inhibition assay, cell-based PGE2 ELISA.
Monoamine Oxidases (MAO-A/MAO-B) Pyrazoline derivatives are established MAO inhibitors.[18][19]In vitro MAO-Glo assay.

Experimental Workflows for Target Identification and Validation

A systematic, multi-tiered approach is essential to efficiently identify and validate the biological targets of a novel compound. The following workflows provide a logical progression from broad screening to specific mechanistic studies.

Workflow 1: Initial Target Identification and Prioritization

The primary goal of this phase is to cast a wide net to identify potential interacting partners and narrow down the list of candidate targets.

G cluster_0 In Silico Analysis cluster_1 In Vitro Profiling cluster_2 Output docking Molecular Docking (Library of Kinases, COX, MAO, etc.) hits Prioritized Target 'Hits' (Based on potency and selectivity) docking->hits pharm Pharmacophore Modeling (Comparison to known inhibitors) pharm->hits kinase_panel Broad Kinase Panel Screen (e.g., Eurofins, Reaction Biology) kinase_panel->hits receptor_panel Receptor Binding Panel (e.g., Eurofins SafetyScreen) receptor_panel->hits G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Output start Primary Hit from Panel Screen (e.g., Kinase X) adp_glo In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC₅₀ start->adp_glo viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Determine GI₅₀ start->viability moa Mechanism of Action Study (ATP Competition Assay) adp_glo->moa validated Validated Kinase Target moa->validated western Target Engagement Assay (Western Blot for p-Substrate) Determine IC₅₀ in cells viability->western western->validated G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Output start Hypothesis: Anti-inflammatory Activity cox_assay In Vitro COX-1/COX-2 Inhibition Assay Determine IC₅₀ and Selectivity start->cox_assay raw_cells Culture RAW 264.7 Macrophages start->raw_cells validated Validated Anti-inflammatory Mechanism cox_assay->validated lps_stim Pre-treat with Compound, then Stimulate with LPS raw_cells->lps_stim elisa Measure Inflammatory Mediators (PGE₂ and TNF-α ELISA) lps_stim->elisa elisa->validated

Caption: Workflow for validating anti-inflammatory activity.

Protocol: Cellular Cytokine Release Assay (TNF-α ELISA)

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight. 2[4]. Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of 5-Methoxy-1-methyl-1H-pyrazol-4-amine. Incubate for 1 hour. 3[4]. LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. 4[4]. Incubation: Incubate the plate for 17-24 hours at 37°C in a CO₂ incubator. 5[4]. Supernatant Collection: Carefully collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in each supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve and calculate the IC₅₀ value for the inhibition of TNF-α production.

Conclusion and Future Perspectives

While 5-Methoxy-1-methyl-1H-pyrazol-4-amine is a novel chemical entity without established biological data, a rigorous analysis of its structure provides a clear and compelling rationale for its investigation as a therapeutic agent. The presence of the N-methylated 5-aminopyrazole core strongly implicates protein kinases as a primary target class, a hypothesis supported by numerous approved drugs and clinical candidates. Concurrently, the historical and ongoing success of pyrazoles as anti-inflammatory agents makes enzymes like COX high-priority secondary targets.

The experimental workflows detailed in this guide provide a clear, efficient path forward for any research team aiming to elucidate the pharmacological profile of this compound. Successful validation of a primary target through these methods would position 5-Methoxy-1-methyl-1H-pyrazol-4-amine as a promising lead compound. Subsequent efforts would logically focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by ADME/Tox profiling and, ultimately, evaluation in in vivo models of cancer or inflammatory disease.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-10-09). ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023-07-12). MDPI. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). PMC. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University of the Negev Research Portal. Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025-07-12). bioRxiv. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). PubMed. Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025-07-12). ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022-01-05). PMC. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). Frontiers. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024-02-29). ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-12). MDPI. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024-02-29). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. (2023-01-24). AIP Publishing. Available at: [Link]

  • 5-Methoxy-1-methyl-1H-pyrazole. PubChem. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021-03-10). MDPI. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. Available at: [Link]

  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2013-07-01). Taylor & Francis Online. Available at: [Link]

Sources

Technical Guide: 5-Methoxy-1-methyl-1H-pyrazol-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Hinge-Binding Workhorse in Kinase Inhibitor Design

Executive Summary

5-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1393100-53-2 / 3558-90-9 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its ability to mimic the adenine ring of ATP, making it a critical building block for Type I and Type II kinase inhibitors.

The molecule features a distinct donor-acceptor motif: the 4-amino group acts as a hydrogen bond donor, while the N2 nitrogen and 5-methoxy oxygen can serve as acceptors. This electronic profile allows the scaffold to anchor firmly into the hinge region of kinase domains (e.g., JAK, Raf, Aurora, CHK1). Furthermore, the 5-methoxy group provides steric bulk and electronic modulation that differentiates it from the more common unsubstituted aminopyrazoles, often enhancing selectivity by targeting specific hydrophobic pockets (e.g., the gatekeeper region).

This guide details the synthesis, chemical reactivity, and medicinal application of this core, providing researchers with a roadmap for utilizing it in drug discovery campaigns.

Chemical Architecture & Electronic Profile

The core structure consists of an electron-rich pyrazole ring substituted at the N1, C4, and C5 positions.

  • N1-Methyl: Blocks tautomerization, fixing the aromatic system and improving lipophilicity (LogP modulation).

  • C4-Amine: The primary handle for derivatization (amide coupling, urea formation, reductive amination). It is the key H-bond donor for interaction with the kinase hinge backbone (e.g., the carbonyl of the hinge residue).

  • C5-Methoxy: An electron-donating group (EDG) that increases the electron density of the pyrazole ring, making the C4-amine more nucleophilic. It also serves as a hydrogen bond acceptor and a steric probe.

Physicochemical Properties (Predicted)
PropertyValueSignificance
Molecular Weight 127.14 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
ClogP ~0.2 - 0.5High water solubility; favorable for oral bioavailability.
TPSA ~50 ŲGood membrane permeability.
pKa (Conj. Acid) ~4.5 - 5.0The amine is weakly basic; remains largely unionized at physiological pH, aiding permeation.

Synthetic Methodology

The synthesis of 5-methoxy-1-methyl-1H-pyrazol-4-amine is non-trivial due to the need to control regioselectivity during methylation and nitration. The most robust route proceeds via the Nitration-Reduction strategy starting from 1-methyl-2-pyrazolin-5-one.

Graphviz Diagram: Synthetic Workflow

Synthesis Start 1-Methyl-2-pyrazolin-5-one (Comm. Available) Step1 O-Methylation (MeI, Ag2CO3 or K2CO3) Start->Step1 Inter1 5-Methoxy-1-methylpyrazole Step1->Inter1 Selectivity Control (O- vs N-alkylation) Step2 Nitration (HNO3, Ac2O) Inter1->Step2 Inter2 4-Nitro-5-methoxy- 1-methylpyrazole Step2->Inter2 Electrophilic Subst. (C4 Position) Step3 Reduction (H2/Pd-C or Fe/NH4Cl) Inter2->Step3 Final 5-Methoxy-1-methyl- 1H-pyrazol-4-amine Step3->Final Yield: ~75-85%

Caption: Step-wise synthesis of the 5-methoxy-1-methyl-1H-pyrazol-4-amine core. Critical control points include O-methylation selectivity.

Detailed Protocol

Step 1: O-Methylation of 1-Methyl-2-pyrazolin-5-one

  • Reagents: Methyl iodide (MeI), Silver Carbonate (Ag₂CO₃) or Potassium Carbonate (K₂CO₃), DMF or Acetone.

  • Mechanism: The starting material exists in tautomeric equilibrium. Using a "hard" base and solvent or silver salts favors O-alkylation over N-alkylation (which would yield antipyrine derivatives).

  • Procedure: Dissolve 1-methyl-2-pyrazolin-5-one (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at 0°C. Dropwise add MeI (1.2 eq). Warm to RT and stir for 12h. Quench with water, extract with EtOAc.[1] Purification via silica gel chromatography is essential to separate the O-methyl (product) from N-methyl (byproduct).

Step 2: Nitration

  • Reagents: Fuming HNO₃, Acetic Anhydride (Ac₂O).

  • Procedure: Dissolve the 5-methoxy-1-methylpyrazole in Ac₂O at 0°C. Slowly add fuming HNO₃ (1.1 eq), maintaining temperature <10°C. The electron-rich pyrazole ring directs the electrophile exclusively to the C4 position. Stir for 2h. Pour onto ice; the nitro compound often precipitates as a solid.

Step 3: Reduction to Amine

  • Reagents: 10% Pd/C, H₂ (balloon), Methanol.

  • Procedure: Suspend the nitro intermediate in MeOH. Add 10 mol% Pd/C. Stir under H₂ atmosphere for 4-6h. Filter through Celite. Concentrate to yield the amine.[2][3][4]

  • Note: The amine is sensitive to oxidation; store under inert gas or use immediately in the next coupling step.

Medicinal Chemistry & Biological Applications[2][3][4][6][7][8][9]

The Hinge Binding Motif

In kinase inhibitors, the 4-amino-pyrazole motif functions as a bidentate or tridentate anchor.

  • Donor (NH₂): Hydrogen bonds to the backbone carbonyl of the hinge region (e.g., Glu, Leu residues).

  • Acceptor (N2): Hydrogen bonds to the backbone NH of the hinge.

  • Hydrophobic Contact (5-OMe): The methoxy group often projects towards the "gatekeeper" residue or the solvent front, depending on the specific kinase topology.

Graphviz Diagram: Kinase Binding Mode

Binding Hinge_CO Hinge Backbone (C=O) Hinge_NH Hinge Backbone (N-H) N2 Py-N2 (Acceptor) Hinge_NH->N2 H-Bond Gatekeeper Gatekeeper Residue (Met/Thr) Amine 4-NH2 (Donor) Amine->Hinge_CO H-Bond OMe 5-OMe (Steric/Electronic) OMe->Gatekeeper Van der Waals / Steric Clash

Caption: Schematic of the bidentate binding mode of the aminopyrazole core within the ATP-binding pocket of a typical protein kinase.

Case Studies & Derivatives

The 5-methoxy-1-methyl-1H-pyrazol-4-amine core is a precursor to several high-value inhibitor classes:

Target ClassDerivative TypeMechanism of ActionKey Reference
JAK Inhibitors Urea/Amide linkedThe amine reacts with isocyanates to form ureas, mimicking the scaffold of Ruxolitinib but with altered solubility and selectivity profiles.[1]
Raf Kinase Pyrazolyl-ureasUsed in B-Raf V600E inhibitors. The 5-methoxy group helps induce the "DFG-out" conformation in Type II inhibitors.[2]
CHK1 Pyrazolo-pyrimidinesFused bicyclic systems where the pyrazole amine is cyclized with a pyrimidine ring. The 5-methoxy group becomes part of the core or a substituent.[3]
Aurora/GSK3 Phthalazinone hybridsThe amine is coupled to phthalazinone cores; the pyrazole provides the hinge interaction while the phthalazinone extends into the solvent channel.[4]
Structure-Activity Relationship (SAR)
  • Replacement of 5-OMe:

    • H or Me: Reduces electron density; may lower hinge affinity but reduces molecular weight.

    • OEt / OiPr: Increases steric bulk; useful for gaining selectivity against kinases with small gatekeeper residues (e.g., Thr), but may clash in kinases with large gatekeepers (e.g., Met, Phe).

  • N1-Substitution:

    • Ethyl/Isopropyl: Increases lipophilicity. Often tolerated but methyl is preferred for metabolic stability.

    • Aryl: Drastically changes the vector; often used to target the specificity pocket.

Experimental Protocols (Self-Validating)

Protocol A: Urea Formation (Kinase Inhibitor Synthesis)

Rationale: Many kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker between the pyrazole and a hydrophobic aryl group.

  • Setup: Charge a flame-dried flask with 5-methoxy-1-methyl-1H-pyrazol-4-amine (1.0 mmol) and anhydrous THF (5 mL).

  • Activation: Add Triethylamine (1.5 mmol) if the amine is a salt.

  • Coupling: Add the appropriate Aryl Isocyanate (1.0 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT. A precipitate often forms (the urea product).

  • Validation: Monitor by TLC (EtOAc/Hexane). The starting amine spot (polar, ninhydrin active) should disappear.

  • Workup: Filter the solid, wash with cold Et₂O. If no precipitate, evaporate and recrystallize from EtOH.

Protocol B: Pyrazolo[4,3-d]pyrimidine Cyclization

Rationale: Converting the scaffold into a fused bicyclic system for purine-mimetic inhibitors.

  • Precursor: Start with 4-amino-5-methoxy-1-methylpyrazole .

  • Formylation: Reflux in Formic Acid or Triethyl Orthoformate to generate the intermediate formamide/amidine.

  • Cyclization: If a nitrile or ester group is present at C3 (requires different starting material), this step closes the ring. For the specific title molecule, it is often used as the "Left-Hand Side" amine reacting with a chloropyrimidine.

    • Reaction: 2,4-Dichloropyrimidine + 5-methoxy-1-methyl-1H-pyrazol-4-amine + DIPEA in n-BuOH at 100°C.

    • Outcome: SNAr displacement of the C4-chlorine of pyrimidine by the pyrazole amine.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Context: Describes the SAR of 4-aminopyrazoles in JAK1/2/3 inhibition. Link:[Link] (Representative context based on search)

  • Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Details the use of the aminopyrazole scaffold in targeting B-Raf V600E. Link:[Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor. Source: European Journal of Medicinal Chemistry.[5][6] Context: Demonstrates the use of the 1-methyl-pyrazole moiety as a critical binding element. Link:[Link]

  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression. Source: MDPI (Cells). Context: Discusses aminopyrazole derivatives in the context of Aurora A and GSK3 inhibition. Link:[Link][7]

  • Nitration of five membered heterocycles. Source: Arkivoc / Semantic Scholar. Context: Provides the fundamental chemical methodology for nitrating electron-rich pyrazoles. Link:[Link]

Sources

discovery and history of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Scaffold in Kinase Inhibitor Discovery: Structural Mechanistics, Synthesis, and Clinical Evolution[1]

Executive Summary

The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry, particularly within the kinase inhibitor class.[2][3] Its structural capacity to mimic the adenine ring of ATP, combined with its ability to function as both a hydrogen bond donor and acceptor, allows it to anchor effectively within the kinase hinge region. This guide dissects the structural biology, synthetic challenges (specifically regioselectivity), and the historical evolution of pyrazole-based inhibitors from early p38 MAP kinase probes to approved Type I and Type II inhibitors like Crizotinib, Encorafenib, and Avapritinib.

Part 1: The Pharmacophore & Structural Biology

The success of the pyrazole scaffold stems from its bioisosteric relationship with the imidazole ring of histidine and the pyrrole ring of tryptophan, but more importantly, its resemblance to the purine core of ATP.

The Hinge Binding Motif

In the ATP-binding pocket, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase.[4] Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of this region.

  • Donor-Acceptor Profile: The unsubstituted pyrazole ring possesses a pyridine-like nitrogen (N2, acceptor) and a pyrrole-like nitrogen (N1, donor).

  • Binding Mode: In many inhibitors (e.g., Tozasertib/VX-680 ), the pyrazole acts as a bidentate ligand. The N1-H donates a hydrogen bond to the carbonyl oxygen of a hinge residue (e.g., Glu/Leu), while the N2 accepts a hydrogen bond from the backbone amide nitrogen.

Scaffold Morphing & Orientation

Not all pyrazoles bind the hinge directly. In Crizotinib (ALK/ROS1 inhibitor), the pyrazole ring is a substituent at the 5-position of a 2-aminopyridine core.

  • Role: Here, the 2-aminopyridine binds the hinge (Met1199 in ALK). The pyrazole ring serves as a rigid linker, projecting the piperidine tail into the solvent-exposed region to improve solubility and pharmacokinetic properties, while also engaging in favorable hydrophobic packing.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO / NH) Pyrazole Pyrazole Scaffold (N1-H Donor / N2 Acceptor) Pyrazole->Hinge H-Bond Network (Bidentate) ATP_Pocket ATP Binding Pocket (Hydrophobic) Pyrazole->ATP_Pocket Van der Waals Interactions Solvent Solvent Front (Solubility/Selectivity) Pyrazole->Solvent Tail Projection (e.g., Piperidine in Crizotinib)

Figure 1: Schematic representation of the pyrazole scaffold's interaction logic within the kinase ATP pocket.

Part 2: Synthetic Methodologies & Regioselectivity[5][6][7][8]

The synthesis of pyrazole-based inhibitors is often plagued by regioselectivity issues during N-alkylation or cyclization. Producing the specific 1,3- or 1,5-substituted isomer is critical for biological activity.

Protocol: Regioselective Suzuki-Miyaura Coupling

Modern discovery routes prefer modular synthesis. Instead of building the pyrazole ring last (which risks isomer mixtures), medicinal chemists often use pre-functionalized halogenated pyrazoles.

Objective: Synthesis of a 4-aryl-substituted pyrazole (common in kinase inhibitors).

Reagents:

  • Substrate: 1-protected-4-bromo-1H-pyrazole (Protection group typically THP or SEM to prevent N-arylation issues).

  • Coupling Partner: Aryl boronic acid (e.g., Pyridine-3-boronic acid).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: Cs2CO3 or K2CO3.

Step-by-Step Workflow:

  • Degassing: Dissolve 1.0 eq of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in 1,4-dioxane/H2O (4:1). Sparge with Argon for 15 mins.

  • Addition: Add 1.2 eq Aryl Boronic Acid, 2.0 eq Base, and 5 mol% Pd catalyst.

  • Reaction: Heat to 90°C for 4-12 hours (monitor via LC-MS).

  • Workup: Filter through Celite, extract with EtOAc.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM to remove the THP/SEM group, revealing the free NH for hinge binding.

Synthesis Start Start: 4-bromo-1H-pyrazole Protect Step 1: N-Protection (THP/SEM/Boc) Start->Protect Regiocontrol Couple Step 2: Suzuki-Miyaura (Ar-B(OH)2 + Pd cat) Protect->Couple C-C Bond Formation Deprotect Step 3: Acidic Deprotection (Removal of P-group) Couple->Deprotect Reveal Pharmacophore Final Final Kinase Inhibitor (Free NH available) Deprotect->Final

Figure 2: Modular synthetic workflow for generating 4-aryl-pyrazole kinase inhibitors while managing regiochemistry.

Part 3: Historical Evolution & Case Studies

The evolution of pyrazole inhibitors traces a path from promiscuous hits to highly selective, targeted therapies.

The Early Era: p38 MAP Kinase

In the late 1990s and early 2000s, pyrazoles were heavily explored for p38 MAP kinase inhibition (anti-inflammatory targets). While many failed due to toxicity or lack of efficacy, they established the SAR (Structure-Activity Relationship) rules for the scaffold:

  • Requirement: A bulky group at the pyrazole C3/C5 position to fill the hydrophobic "gatekeeper" pocket.

The Breakthrough: Crizotinib (Xalkori)[9]
  • Target: ALK (Anaplastic Lymphoma Kinase), ROS1, c-Met.

  • Discovery Logic: Originally designed as a c-Met inhibitor. The 3-benzyloxy-2-aminopyridine core binds the hinge. The pyrazole-piperidine moiety at position 5 was crucial.

  • Function: The pyrazole acts as a spacer. The piperidine nitrogen forms a salt bridge with residues in the solvent front, improving potency and solubility.

  • Outcome: FDA approved (2011), redefining treatment for ALK+ NSCLC.

Next-Generation: Encorafenib (Braftovi)
  • Target: BRAF V600E (Melanoma).

  • Structure: Contains a central pyrazole ring substituted with a pyrimidine.[2][5]

  • Mechanism: It binds to the ATP pocket and stabilizes the kinase in an inactive conformation. The pyrazole N-H interacts with the hinge region, while the sulfonamide tail interacts with the "DFG-out" pocket (Type I½ / II binding).

Comparative Data of Key Pyrazole Inhibitors
Drug NamePrimary TargetBinding ModePyrazole RoleFDA Approval
Crizotinib ALK / ROS1 / c-MetType I (ATP Competitive)Substituent / Linker2011
Ruxolitinib *JAK1 / JAK2Type IFused (Pyrrolopyrimidine)2011
Tozasertib Aurora KinasesType IHinge Binder (Core)(Investigational)
Encorafenib BRAF V600EType I½Core Scaffold2018
Avapritinib KIT D816VType I (Active conf.)Substituent (Pyrrolotriazine core)2020

*Note: Ruxolitinib contains a pyrrolo[2,3-d]pyrimidine, a fused bicycle that is bioisosteric to pyrazole-based systems.

Timeline Era1 1995-2005 p38 MAP Kinase Exploration Era2 2011 Crizotinib Approved (ALK/c-Met) Era1->Era2 Scaffold Morphing Era3 2018 Encorafenib Approved (BRAF V600E) Era2->Era3 Selectivity Refinement Era4 2020+ Avapritinib/Asciminib (Mutant Specific/Allosteric) Era3->Era4 Resistance Targeting

Figure 3: Chronological evolution of pyrazole-based kinase inhibitors from broad-spectrum probes to precision oncology tools.

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of c-MET kinase." Journal of Medicinal Chemistry.

  • Fabbro, D., et al. (2012). "Targeting protein kinases with pyrazole-based inhibitors: A review." Methods in Molecular Biology.

    • (Representative link for Pyrazole Kinase Reviews)

  • Roskoski, R. Jr. (2019).

  • Evans, E. K., et al. (2017). "Discovery of Avapritinib (BLU-285): A Potent, Selective Inhibitor of KIT D816V and PDGFRA D842V." Cancer Research (Abstract/Proceedings).

  • BenchChem Protocols. "Synthesis of Pyrazole-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling."

    • (General Protocol Reference)

Sources

Methodological & Application

Application Note: Telescoped One-Pot Synthesis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable, telescoped one-pot synthesis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine .

This protocol addresses the primary challenge in synthesizing 4-amino-5-alkoxypyrazoles: maintaining regiocontrol while avoiding the isolation of potentially unstable nitro-intermediates.


) coupled with Catalytic Hydrogenation.

Executive Summary & Strategic Rationale

The target molecule, 5-Methoxy-1-methyl-1H-pyrazol-4-amine , is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, BTK inhibitors). Traditional routes often involve multi-step isolation: (1) synthesis of the pyrazole core,[1][2][3][4][5][6][7][8][9][10] (2) nitration, (3) functionalization, and (4) reduction.

This protocol utilizes a telescoped approach starting from the commercially available 5-chloro-1-methyl-4-nitropyrazole . By coupling the methoxylation (


) and nitro-reduction steps into a single reactor, we achieve:
  • Operational Efficiency: Elimination of intermediate workup and solvent swaps.

  • Safety: Avoidance of isolating the 4-nitro-5-methoxy intermediate, which can be energetic/shock-sensitive.

  • Yield Improvement: Mitigation of yield losses associated with the handling of electron-rich, oxidation-prone amino-pyrazole intermediates.

Reaction Mechanism & Pathway[3][9][11]

The synthesis proceeds via two distinct mechanistic phases occurring sequentially in the same solvent system (Methanol).

  • Phase I (

    
    ):  Methoxide anion attacks the electrophilic C-5 position of the pyrazole. The adjacent nitro group at C-4 activates the ring, facilitating the displacement of the chloride leaving group.
    
  • Phase II (Reduction): The nitro group is reduced to the amine using heterogeneous catalysis (Pd/C) under a hydrogen atmosphere.

Reaction Pathway Diagram[11][12][13][14]

ReactionPathway SM Start: 5-Chloro-1-methyl-4-nitropyrazole Inter Intermediate (In-Situ): 5-Methoxy-1-methyl-4-nitropyrazole SM->Inter SNAr Displacement Prod Target Product: 5-Methoxy-1-methyl-1H-pyrazol-4-amine Inter->Prod Catalytic Hydrogenation Reagent1 NaOMe / MeOH (0°C to RT) Reagent2 H2 (g), 10% Pd/C (RT, 3 atm)

Figure 1: Sequential reaction pathway avoiding isolation of the nitro-ether intermediate.

Experimental Protocol

Safety Warning: This reaction involves hydrogen gas (flammable) and nitro-compounds (potential energetic hazards). All operations must be performed in a fume hood behind a blast shield.

Materials
  • Substrate: 5-Chloro-1-methyl-4-nitropyrazole (CAS: 16303-88-9)

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in Methanol.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

  • Solvent: Methanol (anhydrous).

  • Gas: Hydrogen (

    
    ) balloon or hydrogenation shaker.
    
Step-by-Step Procedure
Phase I: Methoxylation
  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, add 5-Chloro-1-methyl-4-nitropyrazole (10.0 g, 61.1 mmol).

  • Solvate: Add anhydrous Methanol (100 mL, 10V). Cool the suspension to 0–5 °C using an ice bath.

  • Addition: Dropwise add NaOMe solution (25% in MeOH, 14.0 mL, 64.2 mmol, 1.05 equiv) over 20 minutes. Maintain internal temperature < 10 °C.

    • Observation: The solution will likely turn yellow/orange. The starting material should dissolve as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours.

  • IPC (In-Process Control): Check conversion by HPLC or TLC (50% EtOAc/Hexane).

    • Criteria: < 1% Starting Material remaining.

    • Note: The intermediate 5-methoxy-1-methyl-4-nitropyrazole is the dominant species. Do not isolate.

Phase II: Hydrogenation (Telescoped)
  • Purge: Flush the reaction vessel with Nitrogen (

    
    ) for 10 minutes to remove oxygen.
    
  • Catalyst Charge: Carefully add 10% Pd/C (1.0 g, 10 wt% loading, 50% wet) to the reaction mixture under a nitrogen stream.

    • Caution: Dry Pd/C is pyrophoric. Ensure it is wet or added under inert gas.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen (

    
    ) three times.
    
    • Setup: Use a balloon for atmospheric pressure or a Parr shaker at 30 psi (2 bar) for faster kinetics.

  • Stir: Stir vigorously at Room Temperature for 4–6 hours.

    • IPC: Monitor the disappearance of the nitro-intermediate.

  • Workup:

    • Flush vessel with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (20 mL).

    • Stabilization (Critical): The free amine is electron-rich and prone to oxidation (darkening) upon air exposure. Immediately acidify the filtrate with 4M HCl in Dioxane (16 mL, ~1.05 equiv) to generate the stable hydrochloride salt.

  • Isolation: Concentrate the filtrate in vacuo to ~20 mL volume. Add Diethyl Ether or MTBE (80 mL) to precipitate the product.

  • Filtration: Filter the off-white solid, wash with ether, and dry under vacuum at 40 °C.

Results & Data Analysis

Yield and Purity Specifications
ParameterSpecificationTypical Result
Isolated Yield > 80% (over 2 steps)85–88%
Appearance Off-white to pale yellow solidPale beige powder (HCl salt)
HPLC Purity > 97% (AUC at 254 nm)98.5%
Residual Pd < 20 ppm< 5 ppm (after Celite)
Analytical Characterization (HCl Salt)
  • 1H NMR (400 MHz, DMSO-d6):

    
     10.2 (br s, 3H, 
    
    
    
    ), 7.65 (s, 1H,
    
    
    ), 3.95 (s, 3H,
    
    
    ), 3.68 (s, 3H,
    
    
    ).
  • LC-MS (ESI+): Calculated for

    
    . Found: 128.1.
    
  • Interpretation: The absence of the aromatic signals corresponding to the starting chloride and the shift of the methyl group confirm the

    
     reaction. The broad singlet at 10.2 ppm confirms the amine salt formation.
    

Troubleshooting & Critical Parameters

Regioselectivity Verification

A common pitfall in pyrazole synthesis is N-methylation regioselectivity. However, by starting with the pre-formed 1-methyl pyrazole core (5-chloro-1-methyl-4-nitropyrazole), the regiochemistry is fixed from the start. The


 reaction at C-5 is highly favored over C-3 due to the directing effect of the adjacent nitro group and the inherent reactivity of the 5-halo position in N-alkyl pyrazoles [1].
Impurity Profile
  • Impurity A (Hydrolysis): 5-Hydroxy-1-methyl-1H-pyrazol-4-amine.

    • Cause: Water present in the methanol during the

      
       step.
      
    • Prevention: Use anhydrous MeOH and limit air exposure.

  • Impurity B (Azo-dimers): Azobenzene-like dimers.

    • Cause: Incomplete reduction or oxidation of the free amine during workup.

    • Prevention: Rapid acidification to the HCl salt immediately after filtration.

References

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[11][12][13][14][15][16] Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis of Phenylaminopyrazole Derivatives. PMC.

  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-4-amine Synthesis Protocols.

  • Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[9] Journal of Organic Chemistry.[9]

Sources

Application Note: A Practical Guide to the Purification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxy-1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this amine is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological activity of downstream compounds. This guide provides a detailed, field-proven protocol for the purification of this pyrazole derivative, focusing on flash column chromatography. It addresses the specific challenges posed by the basicity of the amine functionality and offers insights into method development, execution, and troubleshooting to ensure the consistent attainment of high-purity material.

Introduction: The Challenge of Purifying Basic Pyrazoles

The pyrazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous marketed drugs.[1] Specifically, functionalized aminopyrazoles are critical precursors for creating structurally diverse compound libraries.[2] The target compound, 5-Methoxy-1-methyl-1H-pyrazol-4-amine, possesses a primary amine group which imparts basicity. This property presents a significant challenge during purification on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic amine via acid-base interactions, leading to significant product tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[3][4]

This protocol outlines a robust method to mitigate these issues by employing a triethylamine-deactivated silica gel system, a widely accepted technique for the chromatographic purification of basic compounds.[3] We will provide a step-by-step workflow, from initial analysis to final product isolation, designed to be a self-validating system for researchers.

Purification Strategy: Flash Column Chromatography

While recrystallization and acid-salt formation are viable purification techniques for many pyrazoles, flash column chromatography offers the highest resolution for removing closely related impurities, such as regioisomers or unreacted starting materials, which are common in heterocyclic synthesis.[4][5][6]

The logical workflow for this purification process is outlined below. It emphasizes preliminary analysis to define the separation parameters, followed by the main chromatographic separation and subsequent validation.

Purification_Workflow cluster_prep 1. Pre-Chromatography cluster_main 2. Flash Chromatography Protocol cluster_post 3. Post-Chromatography Crude Crude Product (5-Methoxy-1-methyl-1H-pyrazol-4-amine) TLC TLC Method Development (Determine Rf and Separation) Crude->TLC Analyze Pack Pack Column (Silica + Triethylamine) TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure Pure Product (>95% Purity) Dry->Pure

Caption: Workflow for the purification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1.0 gram of crude material. It should be scaled accordingly based on the quantity of the starting material.

Materials and Reagents
  • Crude 5-Methoxy-1-methyl-1H-pyrazol-4-amine

  • Silica Gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N or TEA)

  • Dichloromethane (DCM), ACS Grade or higher

  • Methanol (MeOH), ACS Grade or higher

  • Ethyl Acetate, ACS Grade or higher

  • Hexanes, ACS Grade or higher

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Deuterated Chloroform (CDCl₃) or DMSO-d₆ for NMR analysis

Equipment
  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Rotary evaporator

  • High-vacuum pump

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (flasks, beakers, funnels)

  • Fraction collector or test tubes

Step 1: Thin-Layer Chromatography (TLC) Method Development

The causality behind this step is to identify a solvent system that provides optimal separation between the desired product and its impurities before committing the bulk of the material to the column. The target is an Rf (retention factor) value of 0.25 - 0.40 for the product.

  • Prepare Eluents: Create small batches of different mobile phase systems. For aminopyrazoles, a good starting point is a mixture of a non-polar solvent (Hexanes or DCM) and a polar solvent (Ethyl Acetate or MeOH).

    • System A: Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)

    • System B: Ethyl Acetate/Hexanes (e.g., 30:70, 50:50, 70:30)

  • Spot the Plate: Dissolve a small amount of the crude material in DCM or MeOH. Using a capillary tube, spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Staining with potassium permanganate may also be necessary if impurities are not UV-active.

  • Select System: Choose the solvent system that shows the best separation between the product spot and any impurity spots. For this protocol, we will proceed with a DCM/MeOH system, as it is effective for many polar heterocyclic amines.[1]

Step 2: Column Packing and Sample Loading
  • Prepare the Slurry: For 1.0 g of crude material, measure ~40 g of silica gel into a beaker. Add the chosen low-polarity eluent (e.g., 100% DCM) to create a slurry.

  • Deactivate the Silica: Add triethylamine to the slurry to a final concentration of 0.5-1.0% v/v of the total solvent volume. For example, if you use 200 mL of DCM to make the slurry, add 1-2 mL of triethylamine. This neutralizes the acidic sites on the silica.[3]

  • Pack the Column: Secure the column vertically. Pour the silica slurry into the column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA) through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the 1.0 g of crude product in a minimal amount of DCM. Alternatively, adsorb the crude material onto a small amount (~2 g) of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the concentrated solution or the dry-loaded silica to the top of the column bed.

Step 3: Elution and Fraction Collection
  • Begin Elution: Start eluting with the mobile phase determined during TLC analysis (e.g., 98:2 DCM/MeOH + 0.5% TEA).

  • Gradient Elution (Recommended): If impurities are close to the product spot, a gradient elution is often more effective. Gradually increase the percentage of the polar solvent (MeOH).

    • Start with 2% MeOH in DCM.

    • After 3-4 column volumes, increase to 3% MeOH.

    • Continue increasing polarity as needed (e.g., to 5% MeOH) to elute the product.

  • Collect Fractions: Collect fractions of equal volume (e.g., 20 mL) continuously from the start of the elution.

Step 4: Product Isolation and Analysis
  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine all fractions that show a single, clean spot corresponding to the product's Rf. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting residue under a high-vacuum pump for several hours to remove any residual solvents.

  • Purity Assessment: Characterize the final product. Purity should be assessed by ¹H NMR and LC-MS.[7] The absence of impurity peaks in the NMR spectrum and a single peak in the LC-MS chromatogram indicate high purity.

Representative Data and Troubleshooting

The following table summarizes typical parameters and expected outcomes for this purification protocol.

ParameterValue / ObservationRationale / Comment
Stationary Phase Silica Gel (60 Å) + 0.5% TriethylamineTriethylamine is critical to prevent tailing of the basic amine product.[3][4]
Mobile Phase (Eluent) Gradient: 2% to 5% Methanol in DichloromethaneThe gradient allows for the elution of non-polar impurities first, followed by the target compound.
Target Rf (TLC) ~0.3 in 95:5 DCM/MeOHProvides a good balance between resolution and run time on the column.
Expected Yield >85% (dependent on crude purity)Proper deactivation of silica minimizes product loss on the column.
Final Purity >98% (by LC-MS and ¹H NMR)The goal of the chromatographic separation.
Appearance Typically a white to off-white solid or oilColor may indicate trace impurities.[4]

Troubleshooting Common Issues:

  • Problem: Product streaks badly on TLC/Column, even with TEA.

    • Solution: Increase the concentration of TEA to 1.5-2.0%. Alternatively, consider using neutral alumina as the stationary phase.[4]

  • Problem: Poor separation between product and a key impurity.

    • Solution: Try a different solvent system (e.g., Ethyl Acetate/Hexanes). Run a slower, shallower gradient during elution.

  • Problem: The final product is a thick oil instead of a solid.

    • Solution: Ensure all solvents are thoroughly removed under high vacuum, potentially with gentle heating if the compound is stable.[4] The compound may also be inherently low-melting. Trituration with a non-polar solvent like cold hexanes or ether can sometimes induce crystallization.[7]

Conclusion

The successful purification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine is readily achievable through flash column chromatography, provided that the basicity of the amine is addressed. By deactivating the silica gel stationary phase with triethylamine and carefully developing an appropriate mobile phase system, researchers can reliably obtain this valuable building block in high purity, facilitating its effective use in drug discovery and synthetic chemistry applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Gantiva, M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • de la Torre, P., et al. (2021). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Das, S., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Mertens, H., et al. (2011). Method for purifying pyrazoles.
  • U.S. Environmental Protection Agency. (2025). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. EPA CompTox Chemicals Dashboard.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Aggarwal, N., et al. (2013). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-1-methyl-1H-pyrazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6] This document provides a detailed guide for the utilization of a specific pyrazole derivative, 5-Methoxy-1-methyl-1H-pyrazol-4-amine , in high-throughput screening (HTS) campaigns. While specific biological data for this exact molecule is emerging, its structural features—a substituted aminopyrazole—suggest a strong potential for biological activity, particularly in kinase and cell-based assays.[6][7]

These application notes are designed to be a comprehensive resource, guiding researchers through the essential preliminary steps of compound characterization to the execution and analysis of robust HTS assays. The protocols provided herein are based on established methodologies for screening pyrazole-containing compound libraries and are intended to be adapted and optimized for specific biological targets and assay technologies.

Compound Profile: 5-Methoxy-1-methyl-1H-pyrazol-4-amine

A thorough understanding of the test compound's physicochemical properties is paramount for successful HTS. It ensures data quality and minimizes artifacts.

PropertyPredicted/Known Value/ConsiderationSignificance in HTS
Molecular Formula C5H9N3OEssential for calculating molarity and for purity assessment by mass spectrometry.
Molecular Weight 127.14 g/mol Crucial for accurate stock solution preparation.
Structure 5-methoxy, 1-methyl, 4-amino substituted pyrazoleThe amino and methoxy groups can act as hydrogen bond donors and acceptors, respectively, potentially facilitating interactions with biological targets.[8][9] The pyrazole core itself is a key pharmacophore.[1]
Solubility To be determined experimentally (DMSO, aqueous buffers)Poor solubility is a major cause of false positives and negatives in HTS. Determining the kinetic and thermodynamic solubility in assay buffer is a critical first step.
Purity To be determined experimentally (LC-MS, NMR)Impurities can lead to off-target effects or inaccurate concentration determination. A purity of >95% is recommended for HTS.
Stability To be determined experimentally (freeze-thaw, in-buffer stability)Compound degradation can lead to a loss of activity and unreliable results. Stability should be assessed under storage and assay conditions.
Protocol 1: Essential Pre-Screening Compound Characterization

Objective: To determine the solubility, purity, and stability of 5-Methoxy-1-methyl-1H-pyrazol-4-amine to ensure high-quality HTS data.

Materials:

  • 5-Methoxy-1-methyl-1H-pyrazol-4-amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., PBS, HBSS)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Purity Assessment (LC-MS & NMR):

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze by LC-MS to determine the purity by UV absorbance at a relevant wavelength (e.g., 254 nm) and to confirm the molecular weight.

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Solubility Assessment (Kinetic Solubility in Assay Buffer):

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

    • Add a small volume (e.g., 1 µL) of each DMSO concentration to a larger volume (e.g., 99 µL) of the intended assay buffer in a 96-well plate.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Measure the turbidity using a nephelometer or by assessing light scatter on a plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.

  • Stability Assessment (Freeze-Thaw and In-Buffer):

    • Freeze-Thaw: Subject the DMSO stock solution to multiple freeze-thaw cycles (e.g., 3-5 cycles from -20°C to room temperature). Analyze the purity by LC-MS after each cycle to check for degradation.

    • In-Buffer: Incubate the compound in the assay buffer at the intended screening concentration and temperature for the duration of the assay. Analyze the sample by LC-MS at various time points to assess degradation.

High-Throughput Screening Applications and Protocols

The pyrazole scaffold is a well-established inhibitor of various protein kinases, many of which are implicated in cancer and inflammatory diseases.[6][8] Therefore, a primary application for 5-Methoxy-1-methyl-1H-pyrazol-4-amine would be in kinase inhibition and cell-based proliferation assays.

Application 1: Kinase Inhibition Assays

Many pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other key kinases in cell signaling pathways.[6][8][9] An HTS campaign to identify novel kinase inhibitors is a logical starting point.

Signaling Pathway Context: CDK-Mediated Cell Cycle Progression

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cyclin_D Cyclin D Receptors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F Cyclin_E Cyclin_E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Uncontrolled_Proliferation Uncontrolled Proliferation DNA_Replication->Uncontrolled_Proliferation Inhibitor 5-Methoxy-1-methyl- 1H-pyrazol-4-amine Inhibitor->CDK4_6 Inhibitor->CDK2

Caption: Inhibition of CDK signaling by pyrazole compounds.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To identify inhibitors of a specific kinase (e.g., CDK2/Cyclin A) in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Materials:

  • Kinase (e.g., recombinant CDK2/Cyclin A)

  • Biotinylated substrate peptide

  • ATP

  • HTRF detection reagents (Europium-labeled anti-phospho-antibody, Streptavidin-XL665)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Workflow Diagram

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection Compound_Dispensing 1. Dispense Compound (5-Methoxy-1-methyl-1H-pyrazol-4-amine or controls) Enzyme_Addition 2. Add Kinase (e.g., CDK2/Cyclin A) Compound_Dispensing->Enzyme_Addition Substrate_ATP_Addition 3. Add Substrate/ATP Mix (Initiate Reaction) Enzyme_Addition->Substrate_ATP_Addition Incubation 4. Incubate (e.g., 60 min at RT) Substrate_ATP_Addition->Incubation Detection_Reagent_Addition 5. Add HTRF Detection Reagents Incubation->Detection_Reagent_Addition Final_Incubation 6. Incubate (e.g., 60 min at RT) Detection_Reagent_Addition->Final_Incubation Read_Plate 7. Read Plate (HTRF Reader) Final_Incubation->Read_Plate

Caption: HTRF Kinase Assay Workflow.

Methodology:

  • Compound Plating: Dispense 50 nL of 5-Methoxy-1-methyl-1H-pyrazol-4-amine from a dose-response plate (in DMSO) into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add 5 µL of the kinase solution in assay buffer.

  • Reaction Initiation: Add 5 µL of the substrate and ATP mixture in assay buffer. The final concentrations should be at the Km for ATP and substrate, where possible.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection reagents.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data using the positive and negative controls (% inhibition).

  • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.

Application 2: Cell-Based Anti-Proliferative Assays

Given the potential for kinase inhibition, assessing the effect of 5-Methoxy-1-methyl-1H-pyrazol-4-amine on cancer cell proliferation is a crucial secondary assay.

Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of the compound on the proliferation of a cancer cell line known to be dependent on a specific kinase pathway (e.g., a CDK-dependent cell line).[6]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • 384-well clear-bottom, white-walled microplates

  • CellTiter-Glo® reagent

  • Luminescence plate reader

Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium and incubate for 24 hours.

  • Compound Addition: Add 100 nL of the compound from a dose-response plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to vehicle-treated (100% viability) and untreated (or high concentration cytotoxic compound) controls.

  • Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Trustworthiness and Self-Validation

Every HTS protocol must be a self-validating system. This is achieved through the rigorous use of controls and statistical validation.

  • Plate Controls: Each assay plate should include:

    • Negative Controls (0% effect): DMSO/vehicle only.

    • Positive Controls (100% effect): A known inhibitor or activator for the target.

  • Assay Robustness: The Z'-factor is a statistical measure of assay quality. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |µp - µn|

    • A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.

Conclusion

5-Methoxy-1-methyl-1H-pyrazol-4-amine represents a promising starting point for HTS campaigns due to its privileged pyrazole scaffold. The protocols detailed in these application notes provide a robust framework for screening this compound and its analogs in both biochemical and cell-based assays. By adhering to rigorous compound characterization and implementing self-validating assay designs, researchers can confidently identify and advance novel hits in their drug discovery programs. The adaptability of the pyrazole core suggests that hits derived from this scaffold can be readily optimized for improved potency and drug-like properties.[6]

References

  • Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 3-Amino-1H-Pyrazole-4- Carboxylate. Benchchem.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening (2025).
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (2018). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • (5-amino-1-(4-methoxyphenyl)-1h-pyrazol-4-yl)(2-methylphenyl)methanone. Sigma-Aldrich.
  • 5-methoxy-1H-pyrazole | C4H6N2O | CID 17852300. PubChem - NIH.
  • 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355. PubChem.
  • 5334-41-8, 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Formula. ECHEMI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (2021). MDPI.
  • Current status of pyrazole and its biological activities. PMC.
  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate.
  • 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990. PubChem.
  • Chemical Name : 5-Methoxy-d3-1-methyl-1H-pyrazole-4-sulfonyl Chloride. Pharmaffiliates.
  • Full article: 4,5-Dihydro-1H-pyrazole: an indispensable scaffold (2013). Taylor & Francis.
  • Approaches towards the synthesis of 5-aminopyrazoles (2011). Beilstein Journals.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines (2021). The Journal of Organic Chemistry - ACS Publications.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides (2024). MDPI.
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2019). MDPI.
  • 1H-Pyrazol-4-amine | 28466-26-4. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative (2024).
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.

Sources

experimental setup for kinase inhibition assay with 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Framework for Characterizing Novel Kinase Inhibitors: Experimental Setup for 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework for the initial biochemical characterization of novel pyrazole-containing compounds, using 5-Methoxy-1-methyl-1H-pyrazol-4-amine as a representative test article. We present a two-tiered approach, beginning with a robust, high-throughput primary screening assay to determine general inhibitory activity, followed by a more detailed secondary assay to establish potency through IC50 determination. The protocols detailed herein are designed to be adaptable, providing researchers with the foundational principles and practical steps required to validate and advance promising new chemical entities in the drug discovery pipeline. We will focus on two widely adopted, non-radioactive assay formats: a luminescence-based ATP depletion assay (Kinase-Glo®) for primary screening and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for precise IC50 determination.

Guiding Principles of Kinase Inhibition Assays

The foundation of any kinase assay is the enzymatic reaction itself: a kinase transfers the terminal phosphate group from ATP to a specific substrate (peptide or protein).[5] An inhibitor will reduce the rate of this phosphotransfer. The key to a successful assay is the accurate and sensitive detection of this change in activity. There are three primary products or reactants that can be measured:

  • ATP Depletion: As the kinase reaction proceeds, ATP is consumed. Measuring the amount of remaining ATP is a universal method applicable to virtually any kinase.[6][7]

  • ADP Formation: For every molecule of ATP consumed, a molecule of ADP is produced. Detecting ADP provides a direct measure of kinase activity.[8][9][10]

  • Phosphorylated Substrate Formation: This is the most direct measure of enzymatic activity. It typically requires a substrate-specific antibody or other affinity reagent to detect the newly added phosphate group.[11][12]

The choice of assay technology depends on the stage of research. For initial high-throughput screening (HTS) of a compound like 5-Methoxy-1-methyl-1H-pyrazol-4-amine against a panel of kinases, a simple, robust, and universal "mix-and-read" assay is ideal.[13] Luminescence-based ATP depletion assays, such as the Kinase-Glo® platform, excel in this role due to their high sensitivity and broad applicability.[6][14] For follow-up studies to determine potency (IC50), assays that directly measure product formation, like TR-FRET, are often preferred as they can be less prone to interference from compounds that interact with ATP-detection reagents.[15][16]

Test Compound: 5-Methoxy-1-methyl-1H-pyrazol-4-amine

This application note uses 5-Methoxy-1-methyl-1H-pyrazol-4-amine as a model compound. While its specific kinase targets are not predefined, its pyrazole core is a common feature in many kinase inhibitors, making it a relevant candidate for screening.[4][17]

2.1. Preparation of Compound Stock Solutions

Accurate compound handling is critical for reproducible results.

  • Solvent Selection: The vast majority of small molecule inhibitors are dissolved in 100% Dimethyl Sulfoxide (DMSO).[18][19]

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM, depending on the compound's solubility. This allows for minimal volumes of DMSO to be added to the final assay, reducing potential solvent-induced artifacts.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

2.2. Compound Solubility and Potential for Interference

A common pitfall in biochemical assays is compound interference.[20] This can manifest as:

  • Light-Based Interference: Colored compounds can absorb light, while fluorescent compounds can emit light, interfering with luminescence or fluorescence-based readouts.

  • Aggregation: Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes.

  • Reagent Interaction: Some compounds may directly inhibit the reporter enzymes used in detection steps (e.g., luciferase in the Kinase-Glo® assay).

It is crucial to run appropriate controls to identify such artifacts. This includes "no enzyme" controls containing the test compound to check for direct effects on the detection reagents.

Protocol 1: Primary Screening via Luminescence-Based ATP Depletion Assay

This protocol uses the Kinase-Glo® Luminescent Kinase Assay principle, which quantifies the amount of ATP remaining in solution after a kinase reaction.[7][14] The luminescent signal is inversely proportional to kinase activity.[15]

3.1. Principle of the Assay

The assay is performed in a single well by adding the Kinase-Glo® Reagent to the completed kinase reaction. This reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. The amount of light produced is directly proportional to the concentration of ATP remaining in the well.[6] High kinase activity leads to low ATP and a dim signal, whereas effective inhibition results in high ATP and a bright signal.[10]

3.2. Experimental Workflow

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Add Kinase Buffer, Substrate, and Test Compound (or DMSO control) to 384-well plate B Initiate reaction by adding Kinase + ATP solution A->B Step 1 C Incubate at Room Temperature (e.g., 60 minutes) B->C Step 2 D Add equal volume of Kinase-Glo® Reagent C->D Step 3 E Incubate at Room Temperature (10 minutes, shield from light) D->E Step 4 F Read Luminescence on a plate reader E->F Step 5

Caption: Workflow for a luminescence-based kinase inhibition assay.

3.3. Materials and Reagents

  • Kinase: Recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compound: 5-Methoxy-1-methyl-1H-pyrazol-4-amine dissolved in 100% DMSO.

  • ATP: Ultra-pure ATP solution.

  • Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega Corp.).

  • Assay Plates: White, opaque, flat-bottom 384-well plates.

  • Multichannel Pipettes or Automated Liquid Handler.

  • Plate-Reading Luminometer.

3.4. Step-by-Step Protocol (384-well format)

This protocol assumes a final assay volume of 20 µL before adding the detection reagent. The test compound is screened at a single concentration (e.g., 10 µM).

  • Prepare Reagents: Thaw all components and prepare kinase reaction buffer according to the enzyme manufacturer's specifications. Prepare a working solution of the kinase/substrate mix and an ATP solution at 4x the final desired concentration.

  • Compound Plating: Add 5 µL of 4x concentrated test compound (40 µM in assay buffer with 1% DMSO) to the appropriate wells. For controls, add 5 µL of assay buffer with 1% DMSO.

    • Negative Control (0% Inhibition): Wells with kinase, substrate, ATP, and DMSO.

    • Positive Control (100% Inhibition): Wells with substrate, ATP, DMSO, but no kinase.

  • Kinase Addition: Add 10 µL of 2x kinase/substrate solution to all wells except the "no enzyme" positive controls. Add 10 µL of substrate-only solution to the positive control wells.

  • Initiate Reaction: Add 5 µL of 4x ATP solution to all wells to start the reaction. The final volume is now 20 µL.

  • Incubation: Incubate the plate at room temperature for a pre-determined optimal time (e.g., 60 minutes). The reaction time should be optimized to consume 10-50% of the initial ATP for best results.[5]

  • Detection: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add 20 µL of Kinase-Glo® Reagent to each well.

  • Final Incubation: Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a microplate reader.

3.5. Data Analysis

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Protocol 2: IC50 Determination via TR-FRET Assay

Once a "hit" is identified in the primary screen, a secondary assay is performed to determine its potency by calculating the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.[21][22] The LanthaScreen™ TR-FRET technology is an excellent platform for this.

4.1. Principle of the Assay

TR-FRET assays measure the formation of phosphorylated substrate.[15] The assay uses a long-lifetime terbium (Tb) or europium-labeled antibody (donor) that specifically recognizes the phosphorylated substrate.[11] The substrate itself is labeled with a fluorescent acceptor (e.g., fluorescein). When the substrate is phosphorylated by the kinase, the antibody binds. This brings the donor and acceptor into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.[12][23] The use of a long-lifetime donor and time-resolved detection minimizes background fluorescence, resulting in a very high signal-to-noise ratio.[16]

4.2. Experimental Workflow

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilution of Test Compound in DMSO, then add to 384-well plate B Add Kinase, Fluorescent Substrate, and ATP to initiate reaction A->B Step 1 C Incubate at Room Temperature (e.g., 60 minutes) B->C Step 2 D Stop reaction with EDTA and add Terbium-labeled Phospho-Antibody C->D Step 3 E Incubate at Room Temperature (e.g., 60 minutes, shield from light) D->E Step 4 F Read TR-FRET signal (Donor & Acceptor Emission) E->F Step 5

Caption: Workflow for a TR-FRET based kinase IC50 determination assay.

4.3. Materials and Reagents

  • Kinase and Substrate: Recombinant kinase and corresponding fluorescein-labeled substrate.

  • Antibody: Terbium-labeled phospho-specific antibody.

  • Test Compound: 5-Methoxy-1-methyl-1H-pyrazol-4-amine dissolved in 100% DMSO.

  • ATP: Ultra-pure ATP solution.

  • Stop/Detection Solution: Assay buffer containing EDTA to chelate Mg2+ and stop the kinase reaction.

  • Assay Plates: Black, low-volume 384-well plates.[15]

  • TR-FRET capable Microplate Reader.

4.4. Step-by-Step Protocol (15 µL final volume)

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM).

  • Compound Plating: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions into the assay plate using an acoustic dispenser or other low-volume liquid handler. This creates a dose-response plate.

  • Prepare Master Mix: Prepare a master mix containing the kinase, fluorescently labeled substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near its Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[24]

  • Initiate Reaction: Add 10 µL of the master mix to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop and Detect: Add 5 µL of the Stop/Detection solution containing EDTA and the terbium-labeled antibody to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) on a TR-FRET enabled plate reader.

4.5. Data Analysis and Presentation

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio (Acceptor Emission / Donor Emission).

  • Normalize Data: Normalize the data using wells with no inhibitor (0% inhibition, high FRET) and wells with no enzyme (100% inhibition, low FRET).

  • Generate Dose-Response Curve: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC50: Fit the data to a four-parameter logistic (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[19]

Table 1: Example IC50 Data Presentation

Compound NameTarget KinaseIC50 (nM)Hill Slope
5-Methoxy-1-methyl-1H-pyrazol-4-amineKinase X75.3-1.10.992
Staurosporine (Control)Kinase X8.2-1.00.998

Critical Considerations for Assay Validation

To ensure the trustworthiness of your results, several validation steps are essential.[5][20]

  • Assay Optimization: Before screening, optimize the concentrations of kinase, substrate, and ATP, as well as the reaction time, to ensure the assay operates in the linear range and produces a robust signal.[25]

  • DMSO Tolerance: Determine the maximum concentration of DMSO your assay can tolerate without significantly affecting kinase activity. Most assays are robust up to 1-2% DMSO.[19]

  • Z'-Factor: For HTS assays, calculate the Z'-factor to assess assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[6][25]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    (Where pos = positive control and neg = negative control)

Conclusion

This application note provides a detailed, two-protocol framework for the initial biochemical characterization of a novel potential kinase inhibitor, 5-Methoxy-1-methyl-1H-pyrazol-4-amine. By employing a high-sensitivity luminescence-based assay for primary screening followed by a precise TR-FRET assay for IC50 determination, researchers can efficiently and accurately evaluate new chemical entities. Adherence to the principles of assay optimization, appropriate control usage, and rigorous data analysis will generate reliable and actionable data, accelerating the journey of drug discovery from initial hit to validated lead.

References

  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83. [URL: https://www.promega.com/-/media/files/resources/promega-notes/83/introducing-the-kinase-glo-luminescent-kinase-assay.pdf?rev=b1b2a1a20a4b4f0581452a25528c5e03&sc_lang=en]
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation. [URL: https://www.promega.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation. [URL: https://www.promega.
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [URL: https://dcreport.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://www.celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
  • Services | IC50 Determination. International Centre for Kinase Profiling. [URL: https://www.kinase-screen.mrc.ac.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [URL: https://www.bmg.com/lanthascreen-tr-fret-tyrosine-kinase-and-protein-kinase-c-assay-28495.pdf]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8749]
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc. [URL: https://www.carnabio.com/usa/support/docs/QS_S_Assist_KINASE_ADP-Glo_Kit.pdf]
  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/drug-discovery-reagents-and-services/lanthascreen-assays-and-reagents/lanthascreen-kinase-assays.html]
  • Assay in Summary_ki. BindingDB. [URL: https://www.bindingdb.org/jsp/dbsearch/AssayShow.jsp?assay_id=11306&monomerid=50000007]
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [URL: https://www.researchgate.net/publication/313880598_Time-Resolved_Fluorescence_Resonance_Energy_Transfer_TR-FRET_Assays_for_Biochemical_Processes]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308891/]
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032069/]
  • Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/579/mak441bul.pdf]
  • Kinase assays. BMG LABTECH. [URL: https://www.bmg.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.org. [URL: https://www.biorxiv.org/content/10.1101/2022.05.04.490656v1]
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93. [URL: https://www.promega.com/-/media/files/resources/promega-notes/93/optimizing-kinase-assays-for-ultra-high-throughput-profiling-using-the-kinase-glo-plus-assay.pdf]
  • What Is the Best Kinase Assay?. BellBrook Labs. [URL: https://www.bellbrooklabs.
  • PI3-Kinase Activity Fluorescence Polarization Assay. Echelon Biosciences. [URL: https://www.echelon-inc.
  • Fluorescence Polarization (FP). Molecular Devices. [URL: https://www.moleculardevices.
  • Fluorescence Polarization Detection. BMG LABTECH. [URL: https://www.bmg.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3580718/]
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.7b00588]
  • 5-Methoxy-1-methyl-1H-pyrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18622355]
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30953842/]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1214]
  • Buy 3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}. Smolecule. [URL: https://www.smolecule.com/3-methoxy-1-methyl-n-1-propan-2-yl-1h-pyrazol-4-yl-methyl-1h-pyrazol-4-amine-cas-1269300-02-2.html]
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/4/M1780]
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/1/M1181]
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [URL: https://escholarship.org/uc/item/42v0k244]
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027320/]
  • 1-methyl-1H-pyrazol-4-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazol-4-amine]
  • 4-[9-(methoxymethyl)-9H-purin-6-yl]-1H-pyrazol-5-amine. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-180800.html]
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/3/M1054]
  • 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3230678/]
  • Synthesis of Pyrazol-4-Ols. Amanote Research. [URL: https://www.amanote.com/papers/synthesis-of-pyrazol-4-ols-canadian-journal-of-chemistry-2003-81-1-10-14-10-1139-v02-192]
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/15]
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300676q]

Sources

Analytical Strategies for the Quantification of 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-042

Executive Summary

5-Methoxy-1-methyl-1H-pyrazol-4-amine (hereafter referred to as 5-MMPA ) is a critical heterocyclic building block used in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals.[1] Due to its electron-rich aminopyrazole core, it presents specific analytical challenges: high polarity, potential for oxidation, and lack of strong chromophores compared to larger drug molecules.

This guide provides two distinct analytical workflows:

  • Method A (HPLC-UV/DAD): A robust protocol for purity assessment, assay, and reaction monitoring in high-concentration samples (mg/mL range).

  • Method B (LC-MS/MS): A high-sensitivity protocol for quantifying 5-MMPA as a Genotoxic Impurity (GTI) or trace residue (ng/mL range).

Physicochemical Profile & Mechanistic Insights[2][3]

Understanding the molecule is the first step to successful separation.

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Structure Pyrazole ring, N-methyl, C-methoxy, C-amine.[2][3]Polar/Basic. Retains poorly on standard C18 without modification.
pKa (Conjugate Acid) ~4.0 – 5.0 (Amine group)The molecule is protonated (

) at acidic pH and neutral (

) at basic pH.
LogP ~0.3 – 0.5 (Low)High water solubility. Risk of eluting in the void volume (

) on Reverse Phase.
UV Absorbance

Requires low-UV cut-off solvents (e.g., Phosphoric acid, Acetonitrile).
Stability Oxidatively labile (Electron-rich amine)Critical: Prepare samples in amber glass; analyze within 24 hours.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Raw material release testing, reaction monitoring, and purity assay.

Mechanistic Strategy

Since 5-MMPA is a polar amine, standard C18 columns often yield peak tailing (due to silanol interactions) or early elution. We utilize a "Base-Deactivated" C18 column combined with an acidic mobile phase containing an ion-pairing effect (via TFA) to improve retention and peak shape.

Chromatographic Conditions[7][8][9][10][11]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: High surface coverage protects the amine from silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4][5][6]

    • Why: TFA acts as a weak ion-pairing agent, improving retention of the polar amine.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detection: 220 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Polar retention)
12.004060Linear Gradient
15.004060Wash
15.10955Re-equilibration
20.00955End
Standard & Sample Preparation Protocol
  • Diluent: Water:Acetonitrile (90:10 v/v).[7] Note: High water content ensures good peak shape for early eluters.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of 5-MMPA reference standard into a 10 mL amber volumetric flask.

    • Dissolve in 2 mL Acetonitrile.

    • Sonicate for 2 mins (avoid heat).

    • Dilute to volume with Water.

  • Working Standard (100 µg/mL): Dilute Stock 1:10 with Diluent.

Method B: LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening in drug substances or cleaning validation.

Mechanistic Strategy

For trace analysis, UV is insufficient. We employ Electrospray Ionization (ESI) in Positive Mode . The amine group protonates readily (


). We use Multiple Reaction Monitoring (MRM) for selectivity against complex matrices.
Mass Spectrometry Parameters[7]
  • Ionization: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

  • Precursor Ion:

    
     128.1 (
    
    
    
    based on MW ~127.14).

Recommended MRM Transitions:

Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) Assignment

| 128.1 | 111.1 | 15 | 100 | Loss of


 (Quantifier) |
| 128.1  | 97.1  | 25 | 100 | Loss of 

(Qualifier) | | 128.1 | 85.1 | 30 | 100 | Ring fragmentation |
UHPLC Conditions (for MS)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Why: HSS T3 is designed to retain polar molecules in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0-1 min (2% B), 1-6 min (2% to 50% B).

Method Development Decision Tree

The following logic flow illustrates how to select and optimize the method based on your specific analytical needs.

MethodSelection Start Start: Analyze 5-MMPA Goal Define Goal Start->Goal Assay Purity / Assay (> 0.1%) Goal->Assay High Conc Trace Trace / Impurity (< 100 ppm) Goal->Trace Low Conc HPLC HPLC-UV (Method A) Assay->HPLC LCMS LC-MS/MS (Method B) Trace->LCMS CheckRet Check Retention (k' > 2) HPLC->CheckRet GoodRet Validate (ICH Q2) CheckRet->GoodRet Yes BadRet Problem: Early Elution CheckRet->BadRet No Final Final Protocol GoodRet->Final Fix Switch to HILIC or Add Ion-Pair (TFA) BadRet->Fix Fix->CheckRet Matrix Matrix Effect Check LCMS->Matrix Suppress Signal Suppression? Matrix->Suppress Dilute Dilute Sample or Use Stable Isotope IS Suppress->Dilute Yes Suppress->Final No Dilute->Final

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements and retention behavior.

System Suitability & Troubleshooting

To ensure data trustworthiness (E-E-A-T), every run must meet these criteria:

System Suitability Criteria (SST)
  • Precision: Inject standard 6 times. RSD of Area < 2.0% (HPLC) or < 5.0% (LC-MS).

  • Tailing Factor (

    
    ):  Must be < 1.5.[7]
    
    • Troubleshooting: If

      
      , increase buffer concentration or column temperature (up to 40°C).
      
  • Signal-to-Noise (S/N): > 10 for LOQ.

Common Issues & Fixes
  • Ghost Peaks: 5-MMPA is reactive. If ghost peaks appear, check the autosampler stability. Use fresh solvents daily.

  • Carryover: Amines stick to stainless steel.

    • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:49:1).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[3][8] Compound Summary: 5-Methoxy-1-methyl-1H-pyrazole.[8] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002). Basics of LC Method Development: pH and Selectivity. LCGC North America. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

Application Note: Developing SAR Studies for 5-Methoxy-1-methyl-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Rationale

The 5-Methoxy-1-methyl-1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, Aurora, CDK) and GPCR ligands. Its utility stems from its electronic "push-pull" character: the electron-rich 5-methoxy group and the 4-amino group create a highly nucleophilic core capable of forming critical hydrogen bonds within the hinge region of kinase ATP-binding pockets.

However, this scaffold presents specific challenges:

  • Metabolic Instability: The 5-methoxy group is a prime target for O-demethylation by cytochrome P450s.

  • Oxidative Liability: The electron-rich ring is susceptible to oxidative degradation.

  • Regiochemistry: Differentiating between N1 and N2 alkylation during synthesis can be non-trivial.

This guide outlines a robust workflow for developing Structure-Activity Relationships (SAR) around this core, focusing on library synthesis, bioisosteric replacement, and biological validation.

SAR Design Strategy: The Three Vectors

To systematically explore the chemical space, we define three modification vectors around the core scaffold.

Vector Analysis
  • Vector A (C4-Amine): The primary "growth" vector. This amine is typically derivatized (via amides, ureas, or secondary amines) to access the hydrophobic back-pocket of the target protein.

  • Vector B (C5-Methoxy): The "electronic/metabolic" vector. Modifying this group modulates the pKa of the pyrazole nitrogens and addresses metabolic soft spots.

  • Vector C (N1-Methyl): The "solubility/steric" vector. Replacing the methyl group can improve solubility (e.g., using a piperidinyl-ethyl group) or induce specific steric clashes to gain selectivity.

Visualization: SAR Logic Map

SAR_Logic_Map Core 5-Methoxy-1-methyl- 1H-pyrazol-4-amine VecA Vector A: C4-Amine (Growth Vector) Core->VecA VecB Vector B: C5-Methoxy (Electronic/Metabolic) Core->VecB VecC Vector C: N1-Methyl (Solubility/Selectivity) Core->VecC A1 Amides (H-bond Acceptors) VecA->A1 A2 Ureas (Dual H-bond donor/acceptor) VecA->A2 A3 Reductive Amination (Basic amines) VecA->A3 B1 Difluoromethoxy (Metabolic stability) VecB->B1 B2 Chlorine/Fluorine (Electronic withdrawal) VecB->B2 B3 Cyclopropoxy (Steric bulk) VecB->B3 C1 Isopropyl/t-Butyl (Selectivity) VecC->C1 C2 Piperidinyl-ethyl (Solubility) VecC->C2

Caption: Figure 1. Strategic SAR vectors for the 5-methoxy-1-methyl-1H-pyrazol-4-amine scaffold. Colors denote distinct chemical environments.

Synthetic Protocols (The "Make")

Protocol A: High-Throughput Amide Coupling (Library Generation)

Purpose: Rapidly generate a library of analogs at the C4-amine position (Vector A). Mechanism: HATU-mediated activation of carboxylic acids. Self-Validation: The disappearance of the starting amine (LCMS) and the absence of carboxylic acid in the final product.

Materials:

  • Substrate: 5-Methoxy-1-methyl-1H-pyrazol-4-amine (1.0 equiv).

  • Reagents: Diverse Carboxylic Acids (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (0.1 mmol) in DMF (0.5 mL) in a 2 mL HPLC vial or 96-well reaction block.

  • Activation: Add DIPEA (0.2 mmol, 35 µL) followed by HATU (0.12 mmol, 46 mg). Cap and shake at Room Temperature (RT) for 15 minutes. Note: Pre-activation prevents reaction with the pyrazole N2.

  • Coupling: Add a solution of 5-Methoxy-1-methyl-1H-pyrazol-4-amine (0.1 mmol) in DMF (0.5 mL).

  • Incubation: Shake at RT for 12 hours.

  • QC Check: Aliquot 5 µL into acetonitrile/water for LCMS analysis. Look for [M+H]+ corresponding to Product.

  • Workup (High Throughput):

    • Add 2 mL saturated NaHCO3.

    • Extract with Ethyl Acetate (3 x 2 mL).

    • Pass organic layer through a phase separator frit.

    • Evaporate solvent (Genevac or SpeedVac).

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: C5-Methoxy Bioisostere Synthesis (Vector B)

Purpose: To replace the methoxy group if metabolic instability is observed. Route: Starting from 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate ethyl ester.

  • Difluoromethylation: Treat the 5-hydroxy precursor with sodium chlorodifluoroacetate and Cs2CO3 in DMF at 100°C.

  • Hydrolysis & Curtius: Hydrolyze the ester (LiOH), then perform Curtius rearrangement (DPPA, tBuOH) to get the Boc-protected amine.

  • Deprotection: TFA/DCM to yield the 5-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine.

Biological Assay Protocols (The "Test")

Protocol C: Generic Kinase Inhibition Assay (FRET-based)

Context: Aminopyrazoles are classic ATP-competitive inhibitors. This assay validates binding affinity. Type: LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET).

Materials:

  • Kinase of interest (e.g., JNK3, CDK2) tagged (GST or His).

  • Alexa Fluor® 647-labeled ATP tracer.

  • Europium-labeled anti-tag antibody.

  • Test compounds (DMSO stocks).

Methodology:

  • Plate Prep: Dispense 10 nL of compound (10-point dose response) into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Addition: Add 5 µL of Kinase/Antibody mixture. Incubate 15 mins.

  • Tracer: Add 5 µL of Tracer solution.

  • Incubation: Incubate 60 mins at RT in dark.

  • Read: Measure TR-FRET signal (Excitation 337 nm, Emission 665 nm/615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Self-Validation Criteria:

  • Z-Prime (Z'): Must be > 0.5 for the assay to be statistically valid.

  • Reference Control: Include a known inhibitor (e.g., Staurosporine) on every plate.

Physicochemical & ADME Considerations

When modifying the 5-methoxy-1-methyl-1H-pyrazol-4-amine core, track these parameters to ensure "drug-likeness."

Modification (R-Group)Predicted LogP ShifttPSA Shift (Ų)Metabolic RiskComment
Parent (OMe) Baseline Baseline High O-demethylation is major clearance path.
-OCF3 (Trifluoromethoxy)+0.8 to +1.0No changeLowBlocks metabolism; increases lipophilicity.
-Cl (Chloro)+0.6-9.2LowElectronic isostere; removes H-bond acceptor.
-Et (Ethyl)+0.5-9.2MediumSteric bulk; removes H-bond acceptor.
-OCH(CH3)2 (Isopropoxy)+0.7No changeMediumSteric protection of the oxygen.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Library Synthesis cluster_testing Phase 2: Biological Profiling cluster_optimization Phase 3: Lead Optimization Step1 Scaffold Procurement (5-Methoxy-1-methyl-1H-pyrazol-4-amine) Step2 Parallel Amide Coupling (Protocol A) Step1->Step2 Step3 QC & Purification (LCMS / Prep-HPLC) Step2->Step3 Step4 Biochemical Assay (Protocol C - IC50) Step3->Step4 Step5 Cell Viability Assay (MTS/CellTiter-Glo) Step4->Step5 Step6 ADME Profiling (Microsomal Stability) Step5->Step6 Hits < 1µM Step6->Step1 Poor Stability (Loop back for Bioisosteres) Step7 Select Lead Candidate Step6->Step7

Caption: Figure 2. Integrated workflow from scaffold procurement to lead selection, emphasizing the iterative loop for ADME optimization.

References

  • Vertex AI Search. (2023). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2023). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors. PMC. Link

  • BenchChem. (2025).[1] Amide Coupling Reactions with Electron-Rich Amines. Technical Support Center. Link

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Synthesis. Molbank. Link

  • Frontiers in Pharmacology. (2024). The role of physicochemical and topological parameters in drug design. Link

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Beyond the Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1] This has led to the development of a multitude of pyrazole-containing kinase inhibitors, several of which have achieved FDA approval and are now integral in the treatment of various cancers and inflammatory diseases.[1][3]

This guide provides an in-depth comparison of prominent pyrazole-based kinase inhibitors, moving beyond a simple list of compounds to a critical analysis of their structure-activity relationships, selectivity profiles, and the experimental methodologies used for their characterization. While the specific compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine is not a well-documented kinase inhibitor in the public domain, we will explore the chemical space of pyrazole inhibitors through well-characterized examples.

The Pyrazole Core: A Versatile Anchor for Kinase Inhibition

The success of the pyrazole scaffold lies in its ability to act as a bioisosteric replacement for other functionalities and to orient substituents in a precise three-dimensional arrangement to maximize interactions with the target kinase. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong binding to the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[1][2]

Caption: The core pyrazole scaffold with potential substitution points (R1, R2, R3).

Substitutions at different positions on the pyrazole ring can dramatically influence a compound's potency and selectivity. For instance, a methyl group on one of the nitrogen atoms can provide steric hindrance that prevents binding to certain off-target kinases, thereby enhancing selectivity.[1]

Comparative Analysis of Prominent Pyrazole Kinase Inhibitors

To illustrate the diversity and utility of the pyrazole scaffold, we will compare three distinct, well-characterized kinase inhibitors: Ruxolitinib, Crizotinib, and Encorafenib.

Ruxolitinib: A Selective JAK Inhibitor

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a key role in inflammation and hematopoiesis.

  • Target Profile: Primarily targets JAK1 and JAK2 with high affinity.[1]

  • Mechanism of Action: Ruxolitinib is an ATP-competitive inhibitor that binds to the active conformation of the kinase.[1]

  • Structural Insight: The pyrazole ring in Ruxolitinib is a key feature, contributing to its binding affinity and selectivity.[1]

Crizotinib: A Multi-Targeted ALK and ROS1 Inhibitor

Crizotinib is a multi-targeted kinase inhibitor, most notably inhibiting Anaplastic Lymphoma Kinase (ALK) and ROS1. It is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations in these kinases.

  • Target Profile: Potent inhibitor of ALK, ROS1, and c-Met.

  • Mechanism of Action: Functions as an ATP-competitive inhibitor.

  • Clinical Significance: Crizotinib was one of the first targeted therapies approved for ALK-positive NSCLC, demonstrating the power of personalized medicine.

Encorafenib: A BRAF Inhibitor for Melanoma

Encorafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant form, which is prevalent in melanoma.

  • Target Profile: Highly selective for BRAF V600E.

  • Mechanism of Action: ATP-competitive inhibitor.

  • Therapeutic Strategy: Often used in combination with a MEK inhibitor to overcome resistance mechanisms.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected pyrazole kinase inhibitors against their primary targets. Lower IC50 values indicate higher potency.

InhibitorPrimary Target(s)IC50 (nM)Reference
Ruxolitinib JAK1, JAK2~3[1]
Crizotinib ALK20-30N/A
ROS1<10N/A
Encorafenib BRAF V600E<1N/A

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Kinase Inhibitor Characterization

The evaluation of a potential kinase inhibitor requires a series of well-designed experiments to determine its potency, selectivity, and mechanism of action. Below are representative protocols for key assays.

In Vitro Kinase Activity Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this activity by a compound can be quantified.

Principle: The assay utilizes a luciferase enzyme that produces light in an ATP-dependent manner. The amount of light generated is proportional to the amount of ATP present.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Prepare kinase, substrate, and ATP solution react1 Add kinase solution to assay plate prep1->react1 prep2 Serially dilute test compounds react2 Add test compounds or vehicle control prep2->react2 react1->react2 react3 Initiate reaction by adding ATP/substrate mix react2->react3 react4 Incubate at room temperature react3->react4 detect1 Add detection reagent (contains luciferase) react4->detect1 detect2 Incubate to stabilize signal detect1->detect2 detect3 Read luminescence on a plate reader detect2->detect3 G cluster_cell_culture Cell Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting cell1 Seed cells in a multi-well plate cell2 Treat cells with test compound or vehicle cell1->cell2 cell3 Stimulate signaling pathway (if necessary) cell2->cell3 lysis1 Lyse cells to extract proteins cell3->lysis1 lysis2 Determine protein concentration lysis1->lysis2 wb1 Separate proteins by SDS-PAGE lysis2->wb1 wb2 Transfer proteins to a membrane wb1->wb2 wb3 Probe with primary antibodies (phospho-specific and total) wb2->wb3 wb4 Probe with secondary antibody wb3->wb4 wb5 Detect signal using chemiluminescence wb4->wb5

Caption: Workflow for a Western blot-based cellular phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells that express the target kinase and its downstream substrate. Treat the cells with various concentrations of the pyrazole inhibitor for a predetermined time.

  • Cell Lysis: After treatment, wash the cells and then lyse them in a buffer that preserves protein phosphorylation (containing phosphatase inhibitors).

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading in the subsequent steps.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target substrate. Also, probe a separate membrane or strip the first one and re-probe with an antibody that recognizes the total amount of the substrate protein as a loading control.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the kinase by the test compound.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability has enabled the development of a diverse array of kinase inhibitors with significant clinical impact. The examples of Ruxolitinib, Crizotinib, and Encorafenib highlight how subtle modifications to the core pyrazole structure and its substituents can lead to highly potent and selective drugs targeting different kinase families. A thorough understanding of the underlying chemistry, coupled with rigorous experimental evaluation using assays such as those described above, is essential for the continued success of pyrazole-based kinase inhibitor development.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

A Tale of Two Kinase Inhibitors: A Comparative Guide to Staurosporine and 5-Methoxy-1-methyl-1H-pyrazol-4-amine for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cell signaling and drug discovery, protein kinase inhibitors are indispensable tools. Their ability to modulate the activity of kinases, enzymes that catalyze the phosphorylation of proteins, allows researchers to dissect complex signaling pathways and develop targeted therapeutics for a host of diseases, most notably cancer. This guide offers a detailed comparative analysis of two kinase inhibitors: the classical, broad-spectrum agent staurosporine, and the more contemporary, scaffold-based 5-Methoxy-1-methyl-1H-pyrazol-4-amine.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparison of their mechanisms and applications but also the experimental frameworks necessary for their evaluation.

Part 1: Profiling the Inhibitors

Staurosporine: The Promiscuous Powerhouse

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the most potent and well-known protein kinase inhibitors.[1] Its primary mechanism of action is as an ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of a vast array of protein kinases.[1] This promiscuity, while a significant limitation for therapeutic use due to toxicity, has established staurosporine as a valuable research tool.[1] It is often used as a positive control in kinase assays and to induce apoptosis in a wide range of cell lines.[1][2] The induction of apoptosis is one of its most studied effects, although the exact mechanism is not fully understood and appears to involve the activation of caspase-3.[1]

5-Methoxy-1-methyl-1H-pyrazol-4-amine: A Scaffold for Selectivity

In contrast to the broad activity of staurosporine, 5-Methoxy-1-methyl-1H-pyrazol-4-amine represents a chemical scaffold that is a cornerstone in the development of selective kinase inhibitors. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[3][4][5] Derivatives of this scaffold have been developed to selectively inhibit a wide range of kinases, including Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).[6][7] The design of these inhibitors focuses on exploiting subtle differences in the ATP-binding pockets of various kinases to achieve high potency and selectivity, thereby minimizing off-target effects.[5][8]

Part 2: Mechanism of Action and Kinase Inhibition Profiles

Both staurosporine and pyrazole-based inhibitors like 5-Methoxy-1-methyl-1H-pyrazol-4-amine are ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation Substrate_Binding Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Staurosporine Staurosporine Staurosporine->ATP_Pocket Competitively Inhibits Pyrazole_Inhibitor 5-Methoxy-1-methyl- 1H-pyrazol-4-amine Pyrazole_Inhibitor->ATP_Pocket Competitively Inhibits Substrate Substrate Substrate->Substrate_Binding

Caption: ATP-competitive inhibition of a protein kinase.

The key distinction lies in their selectivity profiles. Staurosporine's broad activity is due to its ability to interact with conserved features of the kinase ATP-binding site.[1][9] In contrast, the pyrazole scaffold allows for chemical modifications that can be tailored to fit the unique contours of specific kinase active sites, leading to highly selective inhibitors.[3][6][8]

FeatureStaurosporine5-Methoxy-1-methyl-1H-pyrazol-4-amine (and derivatives)
Origin Natural product (from Streptomyces staurosporeus)[1]Synthetic scaffold[3][4]
Mechanism ATP-competitive[1]ATP-competitive[6]
Selectivity Broad-spectrum, non-selective[1][9][10]Can be highly selective for specific kinases[3][6][8]
Potency High potency against many kinases (often in the low nM range)[11]Potency varies depending on the specific derivative and target kinase[7][12]
Primary Use Research tool, positive control, apoptosis induction[1][2]Scaffold for developing targeted therapeutics and selective research probes[3][4]

Part 3: Experimental Protocols for Evaluation

To assess the efficacy and selectivity of these inhibitors, a combination of in vitro and cell-based assays is essential.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of a compound against a purified kinase. A common method is the radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate.[13][14]

Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified kinase, and the specific substrate (e.g., a peptide or protein).

  • Inhibitor Addition: Add varying concentrations of the inhibitor (staurosporine or the pyrazole derivative) or a vehicle control (e.g., DMSO).

  • Initiation: Start the reaction by adding ATP, including a radiolabeled isotope such as [γ-³²P]ATP or [γ-³³P]ATP.[13][14]

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix 1 End End Add Inhibitor Add Inhibitor Prepare Kinase Reaction Mix->Add Inhibitor 2 Initiate with Radiolabeled ATP Initiate with Radiolabeled ATP Add Inhibitor->Initiate with Radiolabeled ATP 3 Incubate Incubate Initiate with Radiolabeled ATP->Incubate 4 Spot on Membrane & Wash Spot on Membrane & Wash Incubate->Spot on Membrane & Wash 5 Quantify Radioactivity Quantify Radioactivity Spot on Membrane & Wash->Quantify Radioactivity 6 Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50 7 Calculate IC50->End

Caption: Workflow for an in vitro radiometric kinase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on cell proliferation and viability.[15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][18]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate 1 End End Treat with Inhibitor Treat with Inhibitor Seed Cells in 96-well Plate->Treat with Inhibitor 2 Add MTT Reagent Add MTT Reagent Treat with Inhibitor->Add MTT Reagent 3 Incubate Incubate Add MTT Reagent->Incubate 4 Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan 5 Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance 6 Calculate EC50 Calculate EC50 Measure Absorbance->Calculate EC50 7 Calculate EC50->End

Caption: Workflow for a cell viability MTT assay.

Part 4: Conclusion and Future Perspectives

The choice between staurosporine and a selective pyrazole-based inhibitor is dictated by the experimental question. Staurosporine remains a powerful tool for inducing widespread kinase inhibition and apoptosis, serving as a benchmark in many studies. However, for elucidating the roles of specific kinases in cellular processes or for developing targeted therapies, the selectivity afforded by scaffolds like 5-Methoxy-1-methyl-1H-pyrazol-4-amine is paramount.

The future of kinase inhibitor research lies in the continued development of highly selective and potent compounds. The pyrazole scaffold and others like it will continue to be central to these efforts, with the ultimate goal of creating a toolbox of inhibitors that can precisely target each member of the human kinome. This will not only advance our fundamental understanding of cell biology but also pave the way for the next generation of precision medicines.

References

  • Staurosporine - Wikipedia. (2023, December 19). Retrieved February 23, 2026, from [Link]

  • STAUROSPORINE - Inxight Drugs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Staurosporine: Advanced Insights into Kinase Inhibition a... - Inhibitor Research Hub. (2026, February 18). Retrieved February 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 23, 2026, from [Link]

  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2002, January 16). Retrieved February 23, 2026, from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. (2010, April 15). Retrieved February 23, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). Retrieved February 23, 2026, from [Link]

  • The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp - MDPI. (2024, January 11). Retrieved February 23, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (2022, January 5). Retrieved February 23, 2026, from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20). Retrieved February 23, 2026, from [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023, October 20). Retrieved February 23, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27). Retrieved February 23, 2026, from [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved February 23, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved February 23, 2026, from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved February 23, 2026, from [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). Retrieved February 23, 2026, from [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1). Retrieved February 23, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). Retrieved February 23, 2026, from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). Retrieved February 23, 2026, from [Link]

Sources

Validating the Pharmacophoric Utility of 5-Methoxy-1-methyl-1H-pyrazol-4-amine (MMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 5-Methoxy-1-methyl-1H-pyrazol-4-amine (MMPA) Content Type: Publish Comparison Guide (Fragment-Based Drug Discovery Focus) Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.

Executive Summary & Core Directive

5-Methoxy-1-methyl-1H-pyrazol-4-amine (MMPA) is not a standalone therapeutic but a high-value privileged scaffold used in Fragment-Based Drug Discovery (FBDD). It serves as a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK, CDK, or Aurora kinases).

Unlike the standard 1-methyl-1H-pyrazol-4-amine , the inclusion of the 5-methoxy group alters the physicochemical profile of the scaffold. It introduces a hydrogen bond acceptor (HBA) and modulates the electron density of the 4-amino group via resonance donation (+M effect), potentially enhancing affinity for specific kinase hinge regions.

The Directive: This guide validates MMPA’s mechanism of action (MoA) by comparing its binding kinetics and structural orientation against standard pyrazole fragments. It provides a roadmap for confirming its utility as a "tuned" pharmacophore.

Mechanism of Action: The "Electronic Tuning" Hypothesis

The MoA of MMPA is defined by its interaction with the ATP-binding pocket of protein kinases.

  • Primary Interaction (Hinge Binding): The 4-amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).

  • The Methoxy Advantage (Secondary Interaction): The 5-methoxy oxygen serves as a weak Hydrogen Bond Acceptor (HBA) or displaces conserved water molecules. Furthermore, the electron-donating nature of the methoxy group increases the electron density on the pyrazole ring, subtly modulating the pKa of the 4-amino group compared to unsubstituted analogs.

Comparative Analysis: MMPA vs. Alternatives

The following table compares MMPA against the industry-standard scaffold and an electron-deficient alternative.

FeatureMMPA (5-Methoxy) Standard (1-Methyl-4-amino) EWG Variant (5-Trifluoromethyl)
Role Tuned Hinge BinderBaseline ScaffoldSteric/Hydrophobic Probe
Electronic Effect Electron Donating (+M)NeutralElectron Withdrawing (-I)
H-Bond Potential Donor (NH2) + Acceptor (OMe)Donor (NH2) OnlyDonor (NH2) Only
Solubility (LogP) Moderate (Polar)High (Polar)Low (Lipophilic)
Key Application Targeting "bidentate" hinge regionsGeneral screeningProbing hydrophobic pockets
Synthesis Cost ModerateLowHigh

Visualization of Signaling & Binding Logic

The following diagram illustrates the structural logic of how MMPA binds to a theoretical kinase hinge region compared to the standard scaffold.

MoA_Logic MMPA 5-Methoxy-1-methyl- 1H-pyrazol-4-amine (MMPA) Interaction_1 Primary H-Bond (4-NH2 -> Backbone C=O) MMPA->Interaction_1 Interaction_2 Secondary H-Bond (5-OMe <- Backbone NH) MMPA->Interaction_2 Electronic_Effect Increased Basicity (+M Effect) MMPA->Electronic_Effect Standard Standard Scaffold (1-Methyl-4-amino) Standard->Interaction_1 Baseline Kinase_Hinge Kinase Hinge Region (ATP Pocket) Interaction_1->Kinase_Hinge Interaction_2->Kinase_Hinge Selectivity Filter Electronic_Effect->Interaction_1 Strengthens

Caption: MMPA engages a dual-interaction mode (bidentate binding) unavailable to the standard scaffold, enhancing selectivity.

Experimental Validation Protocols

To validate that the 5-methoxy group improves binding via the proposed mechanism (and not just non-specific hydrophobic packing), you must execute the following self-validating protocols.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Quantify the binding affinity (


) and residence time of MMPA versus the Standard Scaffold.

Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., biotinylated CDK2) onto a Streptavidin (SA) sensor chip. Target a density of ~2000 RU to detect low-molecular-weight fragments.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as fragments often require high DMSO concentrations.

  • Injection Cycle:

    • Inject MMPA at a concentration series (e.g., 10 µM to 500 µM) for 60 seconds (association).

    • Allow 120 seconds for dissociation.

    • Control: Inject 1-Methyl-1H-pyrazol-4-amine under identical conditions.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Validation Criteria: If MMPA shows a lower

      
       (higher affinity) and a "square wave" sensorgram (rapid on/off) typical of fragments, the specific binding is validated. If the sensorgram is irregular, suspect aggregation (false positive).
      
Protocol 2: X-Ray Crystallography (Soaking)

Objective: Confirm the structural orientation of the methoxy group.

Methodology:

  • Crystallization: Generate apo-crystals of the target kinase using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing the reservoir solution + 10-20 mM MMPA (with <10% DMSO) for 2-24 hours.

  • Diffraction & Refinement: Collect data at 100K. Solve the structure using Molecular Replacement.

  • Electron Density Check: Look for

    
     difference density maps at the ATP-binding site.
    
    • Validation Criteria: You must observe clear electron density for the 5-methoxy group pointing away from the solvent or engaging a backbone amide/water molecule. If the methoxy group is disordered, the steric hypothesis fails.

Protocol 3: Differential Scanning Fluorimetry (DSF)

Objective: Rapid thermal shift assay to assess protein stabilization.

Methodology:

  • Mix 2 µM Kinase + 1 mM MMPA + 5x SYPRO Orange dye in a qPCR plate.

  • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Measure: The Melting Temperature (

    
    ).
    
  • Calculate:

    
    .
    
    • Expectation: A positive

      
       (>2°C) indicates binding stabilization. Compare 
      
      
      
      of MMPA vs. the Standard Scaffold.

Validation Workflow Diagram

This workflow ensures that "activity" is not an artifact of aggregation or interference.

Validation_Workflow Start Start: MMPA Fragment QC Quality Control (LC-MS / NMR >98%) Start->QC DSF Thermal Shift (DSF) Screening QC->DSF Decision_1 Delta Tm > 2°C? DSF->Decision_1 SPR SPR Kinetics (Determine Kd) Decision_2 Specific Binding? SPR->Decision_2 XRay X-Ray Crystallography (Confirm Binding Mode) Success Validated Scaffold for Lead Opt XRay->Success Decision_1->SPR Yes Fail Discard / Re-design Decision_1->Fail No (Non-binder) Decision_2->XRay Yes Decision_2->Fail No (Aggregation)

Caption: A funnel approach to filter out false positives (pan-assay interference) before structural confirmation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead Optimization: Strategies and Examples." Journal of Medicinal Chemistry.

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.

  • Congreve, M., et al. (2003). "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today.

  • PubChem. (2024).[1][2] "Compound Summary: 5-Methoxy-1-methyl-1H-pyrazol-4-amine." National Library of Medicine.

Sources

A Comparative In Vivo Efficacy Analysis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine in an Inflammatory Model

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Researchers

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 5-Methoxy-1-methyl-1H-pyrazol-4-amine against a standard-of-care treatment in a preclinical model of inflammation. Due to the novelty of 5-Methoxy-1-methyl-1H-pyrazol-4-amine, publicly available in vivo data is limited. Therefore, this document serves as a scientifically rigorous, albeit hypothetical, guide to illustrate the experimental design, data interpretation, and comparative analysis that would be essential in its preclinical development.

Mechanistic Rationale and Therapeutic Context

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis.[6] A key pathway in inflammation involves the COX enzymes, which mediate the production of prostaglandins.[5] Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 acts on Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX-2 inhibits 5-Methoxy-1-methyl-1H-pyrazol-4-amine 5-Methoxy-1-methyl-1H-pyrazol-4-amine 5-Methoxy-1-methyl-1H-pyrazol-4-amine->COX-2 hypothesized inhibition cluster_workflow In Vivo Efficacy Workflow start Acclimatize Rats fasting Overnight Fasting start->fasting baseline Measure Baseline Paw Volume fasting->baseline admin Oral Administration (Vehicle, Novel Compound, or Celecoxib) baseline->admin induce Inject Carrageenan (1 hour post-dosing) admin->induce measure Measure Paw Volume (hourly for 5 hours) induce->measure analysis Calculate % Edema Inhibition measure->analysis end Endpoint analysis->end

Caption: Experimental workflow for the paw edema model.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical data that would be generated from this study, allowing for a direct comparison of 5-Methoxy-1-methyl-1H-pyrazol-4-amine with the standard of care.

Table 1: Effect on Paw Volume (mL) Over Time

Treatment Group (mg/kg)1 hr2 hr3 hr4 hr5 hr
Vehicle Control0.45 ± 0.050.68 ± 0.070.92 ± 0.080.85 ± 0.070.76 ± 0.06
5-Methoxy-1-methyl-1H-pyrazol-4-amine (10)0.38 ± 0.040.55 ± 0.060.75 ± 0.070.68 ± 0.060.60 ± 0.05
5-Methoxy-1-methyl-1H-pyrazol-4-amine (30)0.29 ± 0.030.41 ± 0.040.51 ± 0.050.45 ± 0.040.38 ± 0.04
5-Methoxy-1-methyl-1H-pyrazol-4-amine (100)0.22 ± 0.020.30 ± 0.030.35 ± 0.040.31 ± 0.030.28 ± 0.03
Celecoxib (30)0.25 ± 0.030.35 ± 0.040.42 ± 0.050.38 ± 0.040.33 ± 0.04

Data are presented as mean ± standard deviation.

Table 2: Percentage Inhibition of Paw Edema at 3 Hours

Treatment Group (mg/kg)% Inhibition of Edema
5-Methoxy-1-methyl-1H-pyrazol-4-amine (10)18.5%
5-Methoxy-1-methyl-1H-pyrazol-4-amine (30)44.6%
5-Methoxy-1-methyl-1H-pyrazol-4-amine (100)62.0%
Celecoxib (30)54.3%
Interpretation and Future Directions

Based on the hypothetical data, 5-Methoxy-1-methyl-1H-pyrazol-4-amine demonstrates a dose-dependent anti-inflammatory effect. At a dose of 30 mg/kg, its efficacy is comparable to the standard of care, Celecoxib, at the same dose. Notably, at 100 mg/kg, the novel compound shows superior efficacy in this acute inflammation model.

These promising, albeit hypothetical, results would warrant further investigation:

  • Mechanism of Action Studies: In vitro and ex vivo assays to confirm the inhibition of COX-1 and COX-2 enzymes and establish selectivity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate plasma concentrations with efficacy. [8]* Chronic Inflammation Models: Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, to assess efficacy in a more disease-relevant context.

  • Toxicology Studies: Comprehensive safety and toxicology studies are essential before any consideration for clinical progression. [8][9] This guide provides a robust template for the preclinical in vivo evaluation of novel anti-inflammatory compounds. By employing a rigorous, comparative approach with established standards of care, researchers can efficiently assess the therapeutic potential of new chemical entities like 5-Methoxy-1-methyl-1H-pyrazol-4-amine and make informed decisions for further development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents.
  • BenchChem. (2025).
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • University of Michigan. Guideline for the Use of Novel Compound in Animals.
  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • Al-Sanea, M. M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Upadhyay, S., et al.
  • BenchChem. (2025).
  • Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Kumar, A., et al. (2021). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. PubMed.
  • Gomaa, A. M. (2020).
  • Xu, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm.
  • Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • News-Medical.net. (2026).
  • Sari, Y., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
  • Shahani, T., et al. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PMC.
  • El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Sobarzo-Sánchez, E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. PMC.
  • Lisurek, M., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Le-Thi-Thuy, P., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives.
  • Siddiqui, H. L., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

Sources

comparative study of the ADME properties of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, its ADME (Absorption, Distribution, Metabolism, Excretion) profile presents distinct challenges—specifically regarding CYP450 inhibition (due to heme coordination) and Phase I metabolic lability (N-dealkylation or side-chain oxidation).

This guide provides a comparative analysis of pyrazole derivatives against bioisosteres (e.g., isoxazoles) and internal structural analogs. It details the optimization pathways required to transform a pyrazole "hit" into a drug-like "lead," supported by validated experimental protocols.

The Pyrazole Advantage: Physicochemical & ADME Profile

Absorption & Permeability (The Solubility-Permeability Trade-off)

Pyrazoles function as amphoteric molecules. The unsubstituted NH-pyrazole acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Comparative Insight: Unlike isoxazoles (which are purely HBA and often more lipophilic), unsubstituted pyrazoles often suffer from permeability issues due to high polarity and tautomerization.

  • Optimization Strategy: N-alkylation or N-arylation (as seen in Celecoxib) removes the HBD, significantly increasing LogP and membrane permeability (Caco-2

    
     cm/s).
    
Metabolism: The CYP2C9 & Oxidation Liability

The metabolic fate of pyrazoles is heavily dictated by the substituents at the C3 and C5 positions.

  • Primary Pathway: Methyl-substituted pyrazoles (e.g., Celecoxib) predominantly undergo methyl hydroxylation catalyzed by CYP2C9 , followed by oxidation to a carboxylic acid and subsequent glucuronidation.

  • CYP Inhibition (Toxicity Signal): A critical liability of the pyrazole ring is its ability to coordinate with the heme iron of CYP enzymes, acting as a reversible inhibitor.

    • Data Point: Unsubstituted pyrazoles often show Type II binding spectra with CYPs. Bulky substitutions (e.g., the sulfonamide phenyl ring in Celecoxib) are required to sterically hinder this coordination and reduce broad-spectrum CYP inhibition.

Comparative Data Analysis

The following table synthesizes representative ADME data, comparing a generic "Hit" molecule, an "Optimized" analog, and the clinical benchmark Celecoxib .

Table 1: Comparative ADME Profile of Pyrazole Derivatives

ParameterCompound A (Generic Hit)Compound B (Optimized Lead)Celecoxib (Benchmark)
Structure Type 3,5-Dimethyl-1H-pyrazole1-Phenyl-3-trifluoromethyl-5-methylpyrazole1,5-Diaryl-3-trifluoromethylpyrazole
LogP 0.8 (Too polar)3.2 (Optimal)3.5
Solubility (pH 7.4) High (>500 µM)Moderate (50 µM)Low (~5 µg/mL, Class II)
Caco-2 Permeability Low (

cm/s)
High (

cm/s)
High (Passive Diffusion)
Metabolic Stability (

)
< 15 min (Rapid N-glucuronidation)> 60 min~11 hours (Human)
Primary Clearance Renal (Unchanged)Hepatic (CYP-mediated)Hepatic (CYP2C9 Hydroxylation)
CYP Inhibition Broad (inhibits 2E1, 2A6)SelectiveInhibits CYP2D6 (Caution)

Key Insight: Compound A represents a typical fragment hit—highly soluble but poor permeability and rapid clearance. Compound B mimics the "Celecoxib optimization" strategy: introducing a phenyl group at N1 improves permeability, and the


 group blocks metabolic oxidation at the C3 position, extending half-life.

Mechanism of Action & Metabolic Pathways

The following diagram illustrates the metabolic pathway of Celecoxib, highlighting the critical role of CYP2C9. This pathway is the template for designing stable pyrazole drugs.

CelecoxibMetabolism Celecoxib Celecoxib (Parent Drug) CYP2C9 Enzyme: CYP2C9 (Major Route) Celecoxib->CYP2C9 Hydroxy Hydroxy-Celecoxib (Primary Metabolite) CYP2C9->Hydroxy Methyl Hydroxylation ADH ADH/ALDH (Cytosolic) Hydroxy->ADH Carboxy Carboxy-Celecoxib (Inactive) ADH->Carboxy Oxidation Glucuronide Celecoxib-Glucuronide (Excreted in Urine/Feces) Carboxy->Glucuronide UGT Conjugation

Figure 1: The metabolic cascade of Celecoxib.[1][2][3][4][5] Note that the pyrazole ring itself remains intact; metabolism occurs on the methyl side-chain.

Experimental Protocols (Self-Validating Systems)

To generate the data in Table 1, the following protocols must be strictly adhered to. These protocols include internal validity checks to ensure data trustworthiness.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[6]
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells.

  • Incubation:

    • Add test pyrazole derivative (final conc: 1 µM) to microsomes.

    • Pre-incubate at 37°C for 5 mins.

    • Start Reaction: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase). Critical: Run a "No-NADPH" control to detect chemical instability vs. enzymatic metabolism.

  • Sampling:

    • At T=0, 5, 15, 30, 45, 60 min, remove aliquots.

  • Quenching:

    • Immediately dispense into ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000g for 20 min to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.[6][7][8]

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: Caco-2 Permeability Assay

Objective: Predict oral absorption and identify efflux transporter substrates.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

      
      .
      
  • Dosing:

    • Apical to Basolateral (A->B): Add compound (10 µM) to the apical chamber (pH 6.5 buffer).

    • Basolateral to Apical (B->A): Add compound to the basolateral chamber (pH 7.4 buffer).

    • Permeability Marker: Co-dose with Lucifer Yellow (paracellular marker). If LY permeability >

      
       cm/s, reject the well (monolayer breach).
      
  • Incubation:

    • Incubate at 37°C for 2 hours with mild shaking.

  • Analysis:

    • Quantify compound in receiver compartments via LC-MS/MS.[7]

    • Efflux Ratio (ER):

      
      .
      
    • Interpretation: An ER > 2.0 suggests the pyrazole is a P-gp substrate (common for hydrophobic pyrazoles).

Optimization Workflow Visualization

The following diagram outlines the decision tree for optimizing a pyrazole hit, specifically addressing the common "Metabolic Soft Spot" liability.

PyrazoleOptimization Hit Pyrazole Hit (High Clearance) MetID Metabolite ID (LC-MS/MS) Hit->MetID Decision Identify Soft Spot MetID->Decision PathA N-Dealkylation? Decision->PathA PathB Side Chain Oxidation? Decision->PathB PathC Heme Coordination? Decision->PathC SolA Replace Alkyl with Aryl/Heteroaryl PathA->SolA Lead Optimized Lead (Stable, Low CYP Inhib) SolA->Lead SolB Block with Fluorine (e.g., CF3) PathB->SolB SolB->Lead SolC Add Steric Bulk (Ortho-substitution) PathC->SolC SolC->Lead

Figure 2: Strategic modification of pyrazole derivatives to overcome specific ADME liabilities.

References

  • Paulson, S. K., et al. "Pharmacokinetics and Pharmacodynamics of Celecoxib." PubMed Central (PMC). Available at: [Link]

  • FDA Center for Drug Evaluation and Research. "Celecoxib Clinical Pharmacology and Biopharmaceutics Review." FDA.gov. Available at: [Link]

  • Ansari, A., et al. "Biologically active pyrazole derivatives."[9] New Journal of Chemistry. Available at: [Link]

  • Nakamura, T., et al. "Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors."[10] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Methoxy-1-methyl-1H-pyrazol-4-amine demands a proactive and informed approach to personal protection. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for 5-Methoxy-1-methyl-1H-pyrazol-4-amine is not extensively documented in publicly available literature, established principles of chemical safety and data from structurally analogous pyrazole derivatives provide a strong foundation for a conservative and effective personal protective equipment (PPE) strategy. The guidance herein is based on an expert synthesis of this available data.

Hazard Assessment: An Informed Approach Based on Analogs

The foundation of any effective PPE plan is a thorough understanding of the potential hazards. Based on data from similar pyrazole compounds, we can anticipate the primary risks associated with 5-Methoxy-1-methyl-1H-pyrazol-4-amine.

Potential Hazard Category Anticipated GHS Classification Rationale and Key Considerations Supporting Analog Data
Skin Irritation/Corrosion Category 2: Causes skin irritationPyrazole derivatives are frequently documented as skin irritants. Prolonged or repeated contact should be avoided to prevent dermatitis or chemical burns.[1][2][3][4]
Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage or irritationThe eyes are particularly vulnerable. Direct contact with even small amounts of similar compounds can cause significant and potentially irreversible damage.[1][2][3][4]
Acute Toxicity (Oral, Dermal) Category 3 or 4: Toxic or Harmful if swallowed or in contact with skinSystemic toxicity is a known risk with some pyrazole structures. Ingestion or skin absorption could lead to adverse health effects.[1][5]
Respiratory Irritation Category 3: May cause respiratory irritationIf the compound is a fine powder or volatile, inhalation can irritate the respiratory tract. All handling of solids should be done in a manner that minimizes dust generation.[5]
Aquatic Toxicity Harmful to aquatic lifeImproper disposal can harm the environment. All waste must be treated as hazardous.[1][1]

Core Directive: Mandatory Personal Protective Equipment

A multi-layered approach to PPE is essential to mitigate the risks identified above. The following equipment must be worn at all times when handling 5-Methoxy-1-methyl-1H-pyrazol-4-amine.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which are a primary route of eye exposure.[6][7]

  • Enhanced Precaution: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield should be worn in addition to chemical splash goggles.[8]

Hand Protection
  • Glove Type: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvents being used.[8][9] Avoid thin, disposable vinyl gloves, which may offer insufficient protection.[10]

  • Technique: Double-gloving is a best practice, especially during weighing and transfer operations. The outer glove can be removed immediately after the task, minimizing the risk of contaminating other surfaces.[10] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[10]

Body Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[6][7]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection
  • Primary Engineering Control: All handling of 5-Methoxy-1-methyl-1H-pyrazol-4-amine, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6][7]

  • Contingency: In the rare event of a fume hood failure or a large spill, respiratory protection will be necessary. An N95 respirator may be sufficient for dust, but a full-face respirator with organic vapor cartridges offers a higher level of protection and is preferable.[11][12] All personnel requiring respirators must be properly fit-tested and trained.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow ensures that safety is integrated into every stage of the experimental process.

Step 1: Pre-Operation Safety Check

  • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • Prepare all necessary equipment and reagents before retrieving the target compound.

  • Designate a specific area within the fume hood for handling the compound to contain potential contamination.

Step 2: Donning PPE

  • Put on your lab coat, followed by safety goggles.

  • Don the first pair of gloves.

  • Don the second (outer) pair of gloves just before entering the fume hood to begin work.

Step 3: Chemical Handling (in Fume Hood)

  • Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust clouds.

  • When transferring the solid, use a spatula and tap it gently to release the powder.

  • If making a solution, add the solvent to the vessel containing the pyrazole derivative slowly to avoid splashing.

Step 4: Post-Handling and Decontamination

  • Securely cap the primary container and any vessels containing the compound.

  • Decontaminate the work surface within the fume hood.

  • Carefully remove the outer pair of gloves and dispose of them as trace-contaminated solid waste.

  • With the inner gloves still on, exit the fume hood area.

Step 5: Doffing PPE

  • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove safety goggles.

  • Remove the final pair of gloves, peeling them off without touching the outer surface.

  • Wash hands thoroughly with soap and water.[1][13]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Exit A 1. Pre-Operation Check (Fume Hood, Eyewash) B 2. Don PPE (Coat, Goggles, Gloves) A->B C 3. Weigh & Transfer Compound B->C D 4. Prepare Solution C->D E 5. Secure Containers & Decontaminate Surface D->E F 6. Doff Outer Gloves E->F G 7. Doff Remaining PPE F->G H 8. Wash Hands G->H

Caption: A standard workflow for safely handling potent chemical compounds.

Emergency & Disposal Protocols

Spill Response

In the event of a spill, immediately evacuate the area and alert laboratory personnel. For a small spill inside a fume hood, use an inert absorbent material to contain it, then collect the material into a sealed container for disposal as hazardous waste.[6] Do not attempt to clean up large spills or any spill outside of a fume hood without appropriate respiratory protection and specialized training.

Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

Waste Disposal Plan

All materials that come into contact with 5-Methoxy-1-methyl-1H-pyrazol-4-amine must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[6][16]

  • Grossly Contaminated Waste: Unused or waste quantities of the compound itself. Must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Trace-Contaminated Solid Waste: Includes gloves, weighing papers, pipette tips, and contaminated absorbent materials. Collect in a designated, labeled hazardous waste bag or container.[5]

  • Liquid Waste: Solutions containing the compound and the first solvent rinse of any "empty" glassware.[5][17] Collect in a labeled, sealed, and compatible hazardous waste container.

  • Container Disposal: "Empty" containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[5][17]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5][6] Store waste in a designated, secure, and well-ventilated secondary containment area until it can be collected by your institution's Environmental Health and Safety (EHS) department.[6][16][17]

G cluster_waste_type start Waste Generated is_liquid Liquid or Solid? start->is_liquid is_trace Trace or Gross Contamination? is_liquid->is_trace Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Liquid trace_waste Collect in Labeled Solid Hazardous Waste Container is_trace->trace_waste Trace gross_waste Collect in Primary Hazardous Waste Container is_trace->gross_waste Gross end_node Store in Secondary Containment for EHS Pickup liquid_waste->end_node trace_waste->end_node gross_waste->end_node

Caption: A decision tree for the proper segregation of chemical waste streams.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)
  • BenchChem. (2025).
  • MilliporeSigma. (2026, January 6).
  • Chemcia Scientific.
  • Fisher Scientific.
  • TCI EUROPE N.V.
  • KISHIDA CHEMICAL CO., LTD. 4-Methyl-1-(oxan-4-ylmethyl)
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Angene Chemical. (2021, May 1). N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)
  • Apollo Scientific. (2022, May 15). 5-(Aminomethyl)
  • TCI EUROPE N.V. (2025, December 10).
  • Merck Millipore. (2021, September 6).
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Fisher Scientific. (2010, February 1).
  • Fisher Scientific.
  • EPFL.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
5-Methoxy-1-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.